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RHO3 protein

Cat. No.: B1176181
CAS No.: 145941-27-1
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Description

The RHO3 protein is a small GTPase belonging to the Rho family that functions as a critical molecular switch in eukaryotic signal transduction, particularly in fungi . First characterized in Saccharomyces cerevisiae , RHO3 is essential for directing polarized cell growth, a process fundamental for bud formation in yeast and hyphal extension in filamentous fungi . Its primary research value lies in its direct role in regulating exocytosis and the actin cytoskeleton. RHO3 coordinates the delivery and fusion of secretory vesicles with the plasma membrane through specific interactions with key effector proteins, including the exocyst complex component Exo70 and the type V myosin motor, Myo2 . The interaction with GTP-bound RHO3 is crucial for proper vesicle transport and docking, providing a direct molecular link between GTPase signaling and the secretory machinery . Beyond model yeast, studies in phytopathogenic fungi like Botrytis cinerea and Magnaporthe oryzae highlight RHO3's signifcance in conidiation, hyphal growth, and virulence, making it a protein of interest for understanding fungal pathogenesis . In Neurospora crassa , RHO-3 is necessary for maintaining a normal hyphal extension rate and the structural integrity of the Spitzenkörper, an organizing center for apical growth . This recombinant this compound is an indispensable tool for in vitro biochemical assays, interaction studies, and functional analyses aimed at dissecting the mechanisms of cell polarity, vesicle trafficking, and fungal development.

Properties

CAS No.

145941-27-1

Molecular Formula

C6H11O3

Synonyms

RHO3 protein

Origin of Product

United States

Molecular Biology and Regulation of Rho3 Protein

RHO3 Gene Structure and Transcriptional Control

The expression and function of the RHO3 protein are intrinsically linked to the structure and regulation of its encoding gene. Studies across different fungal species have provided insights into the organization and transcriptional control mechanisms governing RHO3.

RHO3 Gene Loci and Allelic Variants

The RHO3 gene locus has been identified in various organisms, including the budding yeast Saccharomyces cerevisiae (YIL118W) and the fission yeast Schizosaccharomyces pombe. thebiogrid.orguniprot.orguniprot.org In S. cerevisiae, RHO3 is considered a non-essential gene, although its deletion leads to severe defects in cell growth. oup.comthebiogrid.orgmolbiolcell.org In S. pombe, rho3 is an essential GTPase. biorxiv.org

Research in Drosophila melanogaster identified roughoid/rhomboid 3 (ru/rho3) as a locus affecting tracheal branch pathfinding, with a molecularly defined deletion (rho3pllb) removing the entire rho3 locus used for phenotypic analysis. biologists.comflybase.org

Studies in yeast populations have indicated that rare variants within genes, including RHO3, can contribute disproportionately to quantitative trait variation. elifesciences.org This suggests the existence of allelic variants of RHO3 with varying functional impacts.

Transcriptional Regulation and Expression Dynamics

Transcriptional control of RHO3 expression contributes to its cellular roles. In Candida albicans, a shutdown of the RHO3 promoter using a MET3 promoter-controlled construct resulted in severe cell polarity defects and a partially depolarized actin cytoskeleton. asm.org This indicates that RHO3 expression levels are critical for maintaining polarized growth.

Transcriptomic studies in the plant pathogenic fungus Magnaporthe oryzae have investigated the expression dynamics mediated by different states of the MoRho3 GTPase. Comparative transcriptomic profiling of constitutively active (CA) and dominant-negative (DN) MoRho3 mutant strains revealed significant disruptions in the expression of numerous genes, including homologs of S. cerevisiae Rho3-interacting proteins like EXO70, BNI1, and BNI2. yeastgenome.orgnih.gov Up-regulated genes in the MoRho3-CA mutant were significantly enriched in categories like ribosome biogenesis, while down-regulated genes in both CA and DN mutants included those encoding predicted secreted proteins. yeastgenome.orgnih.gov This research highlights that MoRho3 influences the expression of genes involved in fundamental cellular processes and protein secretion.

In Botrytis cinerea, suppression of Rho3 genes was associated with reduced conidia development and diminished colony growth, further supporting the role of Rho3 expression in fungal development and pathogenesis. researchgate.net

This compound Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating the localization, activity, and stability of this compound, influencing its interactions with effector proteins and its function in membrane trafficking and cytoskeletal organization. plos.orgmdpi.com

Prenylation and Palmitoylation Mechanisms

Like many small GTPases, RHO3 undergoes lipid modifications, including prenylation and palmitoylation, which are essential for its membrane association and proper function. plos.orgmdpi.commolbiolcell.orgnih.govcytoskeleton.com

Prenylation involves the covalent attachment of an isoprenyl lipid (either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group) to a cysteine residue near the C-terminus, typically within a CAAX box motif. molbiolcell.orgnih.govcytoskeleton.comfrontiersin.org This modification is crucial for anchoring the protein to cellular membranes. molbiolcell.orgcytoskeleton.com Studies in S. cerevisiae have shown that the C-terminal CAAX motif of Rho3 is a prenylation acceptor. nih.gov

Palmitoylation, the addition of a palmitoyl (B13399708) group to a cysteine residue, often occurs adjacent to or in conjunction with prenylation and provides additional membrane anchoring and can regulate protein trafficking. molbiolcell.orgnih.govcytoskeleton.comfrontiersin.org Research in S. cerevisiae identified Rho2 and Rho3 as being palmitoylated. nih.gov Notably, Rho3 in S. cerevisiae presents a unique case of dual prenylation-palmitoylation, being prenylated at its C-terminus and palmitoylated at a cysteine at its N-terminus. nih.gov This N-terminal palmitoylation requires prior C-terminal prenylation. nih.gov Mutation of either the N-terminal cysteine (C5S) or the C-terminal prenyl acceptor (C228S) abolishes Rho3 palmitoylation. nih.gov

In Schizosaccharomyces pombe, quantitative control of Rho3 palmitoylation by the Erf2-Erf4 palmitoyltransferase complex has been observed, indicating that the level of palmitoylation can regulate Rho3 function, particularly during processes like meiosis. plos.org Increasing the effective concentration of the Erf2-Erf4 complex leads to a dose-dependent increase in Rho3 palmitoylation. plos.org

Methylation Events

Following prenylation at the C-terminal CAAX box, the -AAX residues are typically cleaved by a protease (like Rce1p or Ste24p in yeast), and the newly exposed prenylated cysteine is methylated by a methyltransferase (such as Ste14p). cytoskeleton.comfrontiersin.org While methylation is a common step in the processing of prenylated proteins, including some Rho GTPases, specific detailed research findings focusing solely on the methylation of this compound were not prominently featured in the search results. However, given the conserved nature of CAAX processing, it is likely that RHO3 undergoes this modification.

Ubiquitylation and Protein Stability Regulation

Ubiquitylation, the covalent attachment of ubiquitin to a protein substrate, is a crucial PTM that can regulate protein stability, activity, and localization. mdpi.comnih.gov This process is mediated by a cascade of enzymes, including E1 activating enzymes, E2 conjugating enzymes, and E3 ligases. nih.gov

While ubiquitylation is known to regulate the stability of small GTPases, including some Rho family members, specific detailed research findings focusing solely on the ubiquitylation of this compound were less prevalent in the search results. mdpi.comnih.gov However, studies on the interaction between Rho3 and other proteins provide indirect evidence for potential ubiquitylation-mediated regulation. For instance, Exo70, an effector protein of Rho3, is subject to ubiquitination which regulates its stability. nih.gov Given the close functional interaction between Rho3 and Exo70, it is plausible that RHO3's stability or activity could also be influenced by ubiquitylation, potentially through its interaction with components of the ubiquitylation machinery or through the regulation of its binding partners. nih.gov Further research specifically addressing the ubiquitylation of RHO3 is needed to fully elucidate this regulatory mechanism.

Phosphorylation and Activity Modulation

The activity of Rho GTPases can be modulated by post-translational modifications, including phosphorylation. While direct phosphorylation sites on this compound itself are not extensively detailed in the provided search results, the activity of its regulators, such as GTPase-Activating Proteins (GAPs), can be subject to phosphorylation, indirectly affecting RHO3 activity. For instance, the activity of Rga1, a putative GAP for RHO3, is negatively regulated by the cyclin-dependent kinase Pho85 in budding yeast, and Rga1 is phosphorylated during the cell cycle. nih.govresearchgate.net This suggests that phosphorylation of regulatory proteins plays a role in modulating the RHO3 GTPase cycle and its downstream functions.

Regulation of this compound GTPase Cycle

The functional cycle of RHO3, transitioning between its GTP-bound (active) and GDP-bound (inactive) states, is precisely controlled by three main classes of regulatory proteins: Guanine (B1146940) Nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and Guanine Nucleotide Dissociation Inhibitors (GDIs). plos.orgmdpi.com

GEFs promote the activation of Rho GTPases by catalyzing the exchange of GDP for GTP. plos.orgmdpi.complos.org This exchange leads to a conformational change in RHO3, enabling it to interact with downstream effector proteins. While the specific GEFs for S. cerevisiae RHO3 are not explicitly identified in all search results, studies in Schizosaccharomyces pombe suggest that Gef3, a Rho GEF containing a DH homology domain and a BAR/IMD-like domain, interacts with Rho3 and may contribute to its function in vesicle trafficking during cell separation. nih.gov The identification and characterization of specific GEFs for RHO3 are crucial for understanding the upstream signaling pathways that activate RHO3.

GAPs accelerate the intrinsic GTP hydrolysis activity of Rho proteins, leading to the conversion of GTP to GDP and the inactivation of the GTPase. plos.orgmdpi.complos.org This is a crucial step in terminating the signal initiated by active RHO3.

Rgd1 is a well-established GTPase-activating protein that specifically acts on RHO3 and Rho4 in Saccharomyces cerevisiae. yeastgenome.orgplos.orgnih.govmicrobiologyresearch.org Rgd1 positively regulates the GTPase activity of RHO3 and Rho4. researchgate.net Loss of Rgd1 function leads to an accumulation of the GTP-bound forms of these two small G proteins. microbiologyresearch.org Rgd1 localizes to polarized growth sites, such as the presumptive bud site and the bud tip in small-budded cells. plos.orgresearchgate.net Genetic studies have highlighted the importance of Rgd1-mediated inactivation of RHO3; for instance, inactivation of RHO3 or RHO4 can suppress the synthetic lethality observed in cells lacking both Rgd1 and the cell wall sensor Wsc1, supporting the idea that accumulation of GTP-bound Rho proteins is detrimental in the absence of Wsc1. nih.govmicrobiologyresearch.orgresearchgate.net

Rga1, another Rho GAP in Saccharomyces cerevisiae, is primarily known as a GAP for Cdc42. nih.govresearchgate.netplos.organnualreviews.org However, research indicates that Rga1 also interacts with RHO3. nih.govresearchgate.netplos.org This interaction has been demonstrated through techniques such as two-hybrid assays and bimolecular fluorescence complementation (BiFC). nih.govresearchgate.netresearchgate.net Rga1 preferentially interacts with the GTP-bound form of RHO3, and this interaction requires the GAP domain of Rga1 along with additional upstream sequences. nih.govresearchgate.netplos.org While Rga1 is a GAP for Cdc42, its role as a GAP for RHO3 is considered putative, suggesting it may regulate RHO3 function in polarized bud growth through this interaction, potentially by stimulating RHO3's intrinsic GTPase activity. nih.govresearchgate.netplos.org Overexpression of a C-terminal segment of Rga1 containing the RhoGAP domain has been shown to impair polarized bud growth and cause lethality, a defect that can be suppressed by high-copy RHO3, further supporting a functional link between Rga1 and RHO3. nih.govresearchgate.netresearchgate.net

Guanine Nucleotide Dissociation Inhibitors (GDIs) play a crucial role in regulating the localization and activity of Rho GTPases. GDIs bind to the GDP-bound form of Rho proteins, forming high-affinity cytosolic complexes. plos.orgsdbri.orgnih.govmolbiolcell.org This interaction masks the C-terminal prenyl group of the Rho protein, preventing its stable association with membranes and maintaining the GTPase in an inactive, soluble cytosolic pool. plos.orgsdbri.orgnih.govmolbiolcell.org

In Saccharomyces cerevisiae, Rdi1 is the sole Rho GDI. nih.govmolbiolcell.org Studies on Rdi1 have shown that it interacts with Cdc42, Rho1, and Rho4, and extracts them from membranes. nih.govmolbiolcell.org However, higher levels of Rdi1 did not affect the distribution of RHO3 (or Rho2 and Rho5), suggesting that Rdi1 does not significantly influence the cytosolic-membrane cycling of RHO3 in the same manner as it does for Cdc42, Rho1, and Rho4. nih.govmolbiolcell.org This might be due to differences in post-translational modifications; Rho2 and RHO3 are not only prenylated but also palmitoylated, which could affect their interaction with Rdi1. nih.gov The mechanisms governing RHO3's membrane association and release, independent of Rdi1, warrant further investigation.

Summary of RHO3 Regulatory Proteins and Interactions (S. cerevisiae)

ProteinType of RegulatorRHO3 InteractionEffect on RHO3 ActivityNotes
Rgd1GAPYesInactivation (Stimulates GTPase activity) yeastgenome.orgplos.orgnih.govmicrobiologyresearch.orgPrimary GAP for RHO3 and Rho4. Localizes to polarized growth sites. plos.orgresearchgate.net
Rga1Putative GAPYesPutative inactivation nih.govresearchgate.netplos.orgPrimarily a GAP for Cdc42. Interacts preferentially with GTP-bound RHO3. nih.govresearchgate.netplos.org
Rdi1GDILimited/None detected nih.govmolbiolcell.orgNo significant effect on cytosolic-membrane cycling observed nih.govmolbiolcell.orgSole Rho GDI in S. cerevisiae. Does not extract RHO3 from membranes like other Rho GTPases. nih.govmolbiolcell.org
Gef3 (S. pombe)GEFYes (in S. pombe) nih.govActivation (Catalyzes GDP-GTP exchange) plos.orgmdpi.complos.orgExample of a potential RHO3 GEF from fission yeast; specific GEFs for S. cerevisiae RHO3 require further clarification. nih.gov

Protein Identifiers

Below is a table listing the proteins discussed in this article and their corresponding UniProt IDs. PubChem CIDs are typically assigned to small molecules, not proteins.

Protein NameOrganismUniProt ID
This compoundSaccharomyces cerevisiaeQ00245 uniprot.orgudel.eduhoelzel-biotech.com
This compoundSchizosaccharomyces pombeO13928 udel.edu
RGD1 ProteinSaccharomyces cerevisiaeP38339 udel.eduuniprot.org
RGA1 ProteinSaccharomyces cerevisiaeP39083 uniprot.org
RDI1 ProteinSaccharomyces cerevisiaeP32446 (Based on Rdi1 search)
GEF3 ProteinSchizosaccharomyces pombeQ9UT33 (Based on Gef3 search)

Cellular Localization and Dynamics of Rho3 Protein

Subcellular Compartmentalization of RHO3 Protein

RHO3 is found in multiple cellular locations, reflecting its involvement in diverse processes. Its distribution is not static but changes in response to the cell's needs, particularly during periods of polarized growth.

Plasma Membrane Localization

A primary location for RHO3 is the plasma membrane. In Saccharomyces cerevisiae, RHO3 localizes along most of the plasma membrane, although it can show a slightly higher abundance in buds and the bud-proximal portion of the mother cell plasma membrane researchgate.net. This plasma membrane association is crucial for its role in regulating polarized secretion and the actin cytoskeleton at sites of growth yeastgenome.orguniprot.org. Palmitoylation at cysteine residues, particularly cysteine 5 at the N-terminus, is important for RHO3's localization to the plasma membrane nih.govnih.gov.

Association with Cellular Bud and Bud Tip Structures

During polarized growth in budding yeast, RHO3 is found in the cellular bud and at the bud tip yeastgenome.orguniprot.org. While some studies initially suggested a more uniform plasma membrane distribution compared to the tightly polarized Cdc42 researchgate.net, later research using internally tagged, functional RHO3 constructs confirmed its presence at the plasma membrane in a gradient corresponding to cell polarity, typically decreasing from the bud tip towards the mother cell molbiolcell.orgbiorxiv.org. This localization at the bud tip is consistent with its role in directing exocytic vesicles to sites of active growth nih.gov.

Localization at the Cell Cortex

RHO3 is also localized at the cell cortex uniprot.orguniprot.orgstring-db.org. In budding yeast, studies using BiFC assays have shown that RHO3 interacts with proteins like Rga1, a GAP, at the bud cortex of small-budded cells and at the bud neck in large-budded cells nih.gov. This cortical localization positions RHO3 to influence the underlying actin cytoskeleton and interact with components involved in cell wall synthesis and membrane traffic at the cell periphery.

Distribution in Golgi and Endosomal Compartments

Beyond the plasma membrane, RHO3 has been observed in intracellular compartments, including Golgi and endosomal structures, particularly in Schizosaccharomyces pombe researchgate.netplos.orgnih.govnih.govresearchgate.net. This localization highlights a role for RHO3 in regulating membrane trafficking pathways beyond just the final steps of exocytosis at the plasma membrane. Studies in fission yeast have shown that RHO3 is implicated in Golgi/endosome trafficking through interactions with components of the clathrin-associated adaptor protein-1 (AP-1) complex, such as Apm1 and Sip1 researchgate.netplos.orgnih.govnih.govplos.org. This suggests RHO3's involvement in the transport of vesicles between these compartments.

Localization within the Spitzenkörper in Filamentous Fungi

In filamentous fungi, such as Neurospora crassa, RHO-3 localizes to the Spitzenkörper, a vesicle-rich structure at the hyphal tip that serves as a center for polarized growth nih.gov. Specifically, RHO-3 is found in the outer region of the Spitzenkörper, in the macrovesicles zone nih.gov. It is also present in the plasma membrane from region II to the beginning of region III and in the septa of mature hyphae nih.gov. This localization within the Spitzenkörper is consistent with its role in regulating the delivery of vesicles required for hyphal extension nih.gov. In Magnaporthe grisea, a Rho3 homolog, MgRho3, is also found at the Spitzenkörper at the hyphal tips nih.gov.

Here is a summary of this compound localization across different organisms:

OrganismPrimary Localization SitesKey Associated Structures/ProcessesSource
Saccharomyces cerevisiaePlasma Membrane, Cellular Bud, Bud Tip, Cell Cortex, Bud NeckPolarized Secretion, Actin Cytoskeleton Organization, Exocytosis researchgate.netyeastgenome.orguniprot.orgnih.govmolbiolcell.orgbiorxiv.org
Schizosaccharomyces pombePlasma Membrane, Division Site, Golgi, EndosomesPolarized Growth, Cytokinesis, Golgi/Endosome Trafficking, Exocytosis researchgate.netplos.orgnih.govnih.govplos.orgbiologists.com
Neurospora crassaSpitzenkörper (outer region, macrovesicles zone), Plasma Membrane (hyphal tip, septa)Hyphal Extension, Spitzenkörper Integrity, Conidiation nih.govresearchgate.net
Magnaporthe griseaSpitzenkörper (hyphal tips)Appressorium Development, Pathogenicity nih.gov

Mechanisms Governing this compound Spatial Regulation

The precise spatial regulation of RHO3 localization is achieved through a combination of post-translational modifications, interactions with regulatory proteins, and association with specific lipid environments.

One key mechanism is post-translational lipid modification, specifically palmitoylation. Palmitoylation of cysteine residues, particularly Cys5 in S. cerevisiae, is essential for RHO3's stable membrane association and proper localization to the plasma membrane nih.govnih.gov. This lipid anchor helps tether RHO3 to the membrane surface where it can interact with its effectors.

Interactions with Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs) also play a critical role in regulating RHO3's activity state and localization. GEFs promote the exchange of GDP for GTP, activating RHO3, while GAPs stimulate GTP hydrolysis, returning RHO3 to its inactive, GDP-bound state uv.es. The localization of specific GEFs and GAPs can influence where RHO3 is activated or inactivated, thereby indirectly affecting its spatial distribution or the location of its active signaling. For instance, the RhoGAP Rgd3 localizes to dynamic polarized vesicles and modulates RHO3 distribution at the plasma membrane molbiolcell.orgbiorxiv.orguniprot.org. In fission yeast, the Rho3 GEF Gef3 is likely involved in facilitating Rho3 localization at the division site tandfonline.com.

Furthermore, interactions with downstream effectors and other binding partners contribute to RHO3's localization. In budding yeast, RHO3 interacts with components of the exocyst complex, such as Exo70, which is involved in tethering secretory vesicles to the plasma membrane nih.govnih.govnih.gov. This interaction helps recruit RHO3 to sites of active exocytosis. In fission yeast, the interaction with the AP-1 complex components Apm1 and Sip1 is crucial for RHO3's localization to Golgi and endosomal compartments plos.orgnih.govnih.govplos.org. Sip1, an AP-1 accessory protein, is required for recruiting RHO3 to the Golgi/endosomes and enhancing the formation of the AP-1/RHO3 complex plos.org.

The lipid composition of the membrane also influences RHO3 localization. For example, Rgd3 association with liposomes is enhanced by PIP2 (phosphatidylinositol 4,5-bisphosphate) molbiolcell.orgbiorxiv.orguniprot.org. While this is an indirect effect on RHO3 via its GAP, it highlights how the membrane lipid environment can impact the localization of RHO3 regulators and, consequently, RHO3 activity and distribution.

The dynamic nature of RHO3 localization is also evident during the cell cycle. In budding yeast, RHO3 localization fluctuates and repolarizes to the membrane proximal to the bud-scar after briefly polarizing to the bud neck just before cytokinesis biorxiv.org. This dynamic redistribution is essential for coordinating polarized growth throughout the cell cycle.

Here is a table summarizing some key factors influencing RHO3 localization:

Regulatory MechanismDescriptionExample (Organism)Source
PalmitoylationAddition of palmitate lipid chain, crucial for membrane association.Cys5 in S. cerevisiae nih.govnih.gov
Interaction with GEFsGEFs activate RHO3 by promoting GTP binding; localization of GEFs can target RHO3 activation.Gef3 in S. pombe (likely) tandfonline.com
Interaction with GAPsGAPs inactivate RHO3 by stimulating GTP hydrolysis; localization of GAPs can influence RHO3 distribution.Rgd3 in S. cerevisiae molbiolcell.orgbiorxiv.orguniprot.org
Interaction with EffectorsBinding to downstream proteins can recruit RHO3 to specific sites.Exo70 in S. cerevisiae nih.govnih.govnih.gov
Interaction with Adaptor ProteinsAssociation with protein complexes involved in vesicle trafficking.AP-1 (Apm1, Sip1) in S. pombe plos.orgnih.govnih.govplos.org
Membrane Lipid CompositionSpecific lipids can influence the recruitment or activity of RHO3 regulators.PIP2 (influencing Rgd3) molbiolcell.orgbiorxiv.orguniprot.org

Role of Interacting Proteins in this compound Localization (e.g., Sip1)

The precise cellular localization of this compound is significantly influenced by its interactions with other proteins. A notable example is the role of Sip1, an accessory protein of the clathrin-associated adaptor protein-1 (AP-1) complex, in the localization of RHO3 in Schizosaccharomyces pombe plos.orgnih.gov.

Research has demonstrated that Sip1 is required for the proper localization of Rho3 to the Golgi/endosomes in fission yeast plos.orgnih.gov. Sip1 physically interacts with Rho3 plos.orgnih.govresearchgate.net. This interaction facilitates the recruitment of Rho3 to the Golgi/endosomes and enhances the formation of a complex involving AP-1 and Rho3 in this compartment plos.orgnih.gov. Experimental findings in sip1-i4 mutant cells, which lack the C-terminal region of Sip1, showed that GFP-Rho3 did not properly localize to the Golgi/endosomes plos.orgnih.gov. Furthermore, the interaction between Apm1, a component of the AP-1 complex, and Rho3 was greatly impaired in these mutant cells, presumably due to the mislocalization of the proteins plos.orgnih.gov. Overexpression of rho3+ was found to suppress defective membrane trafficking phenotypes associated with sip1-i4 mutant cells, including issues with vacuolar fusion, Golgi/endosomal trafficking, and secretion plos.orgnih.gov. These results collectively suggest that Sip1 plays a critical role in directing Rho3 to specific membrane compartments through direct interaction.

Beyond Sip1, other interacting proteins also influence Rho3 localization and function. For instance, Rho3 localization overlaps with that of Exo70, an exocyst component nih.govnih.gov. The RhoGAP protein Rgd1 also localizes to polarized vesicles, and Rga1, another RhoGAP, interacts with Rho3 at the bud cortex and bud neck, suggesting a role in regulating Rho3 distribution molbiolcell.orgplos.org. These interactions underscore the complex network that governs RHO3's positioning within the cell, which in turn dictates its ability to regulate downstream processes.

Dynamic Redistribution during Morphogenetic Processes

The cellular localization of this compound is not static but undergoes dynamic redistribution during various morphogenetic processes, particularly during polarized growth and budding in yeast. This dynamic behavior is essential for RHO3 to effectively regulate the spatial and temporal coordination of cellular events.

In Saccharomyces cerevisiae, RHO3 plays a crucial role in modulating morphogenesis during bud growth uniprot.orgnih.gov. It influences this process by directing the organization of the actin cytoskeleton and positioning the secretory machinery responsible for exocytosis uniprot.orgnih.gov. Mutants with temperature-sensitive rho3 alleles lose cell polarity during bud formation and exhibit more isotropic growth at restrictive temperatures nih.gov. Conversely, cells expressing a dominant active RHO3 mutant show cold sensitivity and develop elongated, bent morphologies, often at sites where actin patches accumulate, strongly suggesting RHO3's involvement in directing the points of growth during bud formation nih.gov. Rho3 is also reported to play an important role during the isotropic growth phase of larger buds nih.gov.

The localization of Rho3 changes throughout the cell cycle, reflecting its dynamic role in polarized growth. In budding yeast, Rga1, a RhoGAP that interacts with Rho3, is found at the bud cortex in small-budded cells and relocates to the bud neck in large-budded cells, mirroring changes in polarized growth sites and suggesting a coordinated dynamic localization with Rho3 plos.org.

In Schizosaccharomyces pombe, Rho3 is implicated in polarized cell growth, influencing both formin activity and the proper localization of the exocyst and secretion plos.org. Its localization to the division site in fission yeast highlights its role in processes related to cell division and separation researchgate.net.

Experimental evidence, such as the altered localization patterns of both Rho3 and Exo70 when a dominant active allele of RHO3 is expressed, further supports the dynamic redistribution of RHO3 during periods of morphological change nih.govnih.gov. This dynamic localization and redistribution are critical for RHO3 to act as a key regulator of cell polarity, coordinating the maintenance and localization of the actin cytoskeleton with the polarized delivery, docking, and fusion of post-Golgi secretory vesicles at the plasma membrane molbiolcell.orgnih.gov. Rho3 has been shown to function in distinct steps of exocytosis, including the delivery of vesicles from the mother cell to the bud and their subsequent docking and fusion at the plasma membrane, processes that require precise spatial and temporal control mediated by its dynamic localization molbiolcell.orgnih.gov.

Functional Mechanisms and Cellular Roles of Rho3 Protein

RHO3 Protein in Cell Polarity Establishment and Maintenance

Cell polarity, the asymmetric organization of cellular components, is essential for processes such as cell division, growth, and differentiation. RHO3 is a key player in establishing and maintaining this polarity by coordinating the necessary cytoskeletal rearrangements and the targeted delivery of materials to specific cellular sites nih.govyeastgenome.orguniprot.org.

Coordination of Polarized Growth in Budding Yeast

In the budding yeast Saccharomyces cerevisiae, RHO3 is critical for directing proper cell growth and morphogenesis during the budding process nih.govtandfonline.comnih.gov. It is essential for maintaining polarized growth after bud emergence plos.org. RHO3 influences cell growth by regulating both the polarized secretion of new cell wall and membrane components and the organization of the actin cytoskeleton nih.govtandfonline.comnih.gov. Mutants lacking functional RHO3 exhibit defects in cell polarity, often appearing as large, rounded cells with an aberrant, depolarized actin cytoskeleton nih.govtandfonline.comnih.gov.

RHO3 plays a significant role in directing the deposition of newly synthesized materials to the bud site nih.gov. Disruption of the RHO3 gene results in slow growth, a phenotype that is exacerbated by the additional disruption of RHO4, another Rho family GTPase. The combined deletion of RHO3 and RHO4 can lead to lethality at elevated temperatures, with cells lysing at the small-budded stage, displaying a large, round morphology and a depolarized actin cytoskeleton nih.govasm.org. Conversely, expression of an activated RHO3 allele can lead to morphological abnormalities, such as elongated and bent cells nih.gov.

RHO3 interacts genetically with genes involved in bud-site assembly, including CDC42 and BEM1 nih.gov. RHO3 acts as a key regulator of cell polarity by coordinating two crucial processes: the maintenance and localization of the actin cytoskeleton and the polarized delivery, docking, and fusion of post-Golgi secretory vesicles with the plasma membrane molbiolcell.org. Research indicates that RHO3 influences both the transport and fusion of exocytic vesicles, a broader role compared to CDC42, which primarily affects vesicle fusion plos.orgplos.org.

Key interactions mediating RHO3's role in polarized growth in budding yeast include those with the unconventional myosin Myo2 and the exocyst component Exo70 nih.govtandfonline.comnih.govplos.orgmolbiolcell.orgnih.govresearchgate.netmolbiolcell.org. Myo2 is implicated in the transport of secretory vesicles, while Exo70 is involved in their docking at the plasma membrane plos.org. The interaction between RHO3 and these effectors is dependent on RHO3 being in its GTP-bound state tandfonline.com. Furthermore, the GTPase-activating protein (GAP) Rga1 has been shown to interact with RHO3 and may regulate its function in polarized bud growth plos.orgplos.org.

Protein InteractionRole in Polarized Growth (Budding Yeast)RegulationReferences
Myo2Vesicle transport to the budInteracts with activated Rho3 (GTP-bound) nih.govtandfonline.comnih.govplos.orgmolbiolcell.orgnih.govresearchgate.netmolbiolcell.org
Exo70Vesicle docking and fusion at the plasma membraneInteracts with activated Rho3 (GTP-bound) nih.govtandfonline.comnih.govplos.orgmolbiolcell.orgnih.govresearchgate.netmolbiolcell.org
Rga1May regulate Rho3 function (GAP activity)Interacts with Rho3 plos.orgplos.org

Regulation of Cell Shape and Septation in Fission Yeast

In the fission yeast Schizosaccharomyces pombe, RHO3 also plays important roles in controlling cell shape and septation uniprot.orgbiologists.comresearchgate.net. Deletion of rho3 in fission yeast results in defects in the organization of both the actin cytoskeleton and cytoplasmic microtubules biologists.com. Overexpression of a constitutively active allele of rho3 can lead to defects in cytokinesis biologists.com.

RHO3 interacts with the diaphanous/formin For3 in S. pombe. This interaction is crucial for polarized cell growth, as For3 is involved in controlling both the actin cytoskeleton and microtubules biologists.comresearchgate.netoup.com. RHO3 regulates cell separation, a process linked to cytokinesis, by modulating the function of the exocyst complex uniprot.org. RHO3 is implicated in polarized cell growth through its interaction with Formin proteins and by regulating the proper localization of the exocyst and secretion machinery plos.org. Subcellular localization studies show RHO3 at the cell periphery, the division site, and the plasma membrane in fission yeast uniprot.orgbiologists.com.

Beyond its roles in cell shape and septation, RHO3 in fission yeast is also involved in Golgi/endosome trafficking and interacts with the clathrin-associated adaptor protein-1 (AP-1) complex plos.orgplos.org. Deletion of rho3 can lead to the accumulation of abnormal Golgi-like structures and fragmentation of vacuoles plos.org.

Contribution to Hyphal Extension and Growth in Filamentous Fungi

The role of RHO3 in filamentous fungi, such as Neurospora crassa, Trichoderma reesei, and Candida albicans, shows both conserved and species-specific functions related to hyphal growth and extension. While RHO3 homologs are not always strictly essential for the establishment and maintenance of polarized hyphal tip growth in all filamentous fungi, they often play significant roles nih.govasm.org.

In Trichoderma reesei, disruption of the rho3 gene did not affect hyphal or colony morphology on glucose-containing media, but it significantly decreased both growth and protein secretion when the fungus was cultured on cellulose, suggesting a role in secretion processes under specific conditions nih.gov. Deletion of RHO3 in T. reesei has been reported to reduce vegetative growth and protein secretion nih.govasm.org.

In the dimorphic fungus Candida albicans, RHO3 is essential for hyphal morphogenesis asm.org. Experiments using a regulatable promoter to shut down CaRHO3 expression revealed a strong cell polarity defect and a partially depolarized actin cytoskeleton. Hyphal growth was abolished in these conditions, and existing germ tubes became swollen asm.org.

Influence on Appressorium Development and Morphogenesis in Pathogenic Fungi

In Magnaporthe grisea, MgRho3 is required for successful plant infection nih.govnih.gov. Mutants lacking MgRho3 form appressoria that are morphologically abnormal and defective in their ability to penetrate the host plant nih.govnih.govresearchgate.net. Additionally, the conidia (spores) of Mgrho3 deletion mutants are narrower than those of the wild-type strain and show delayed germination nih.govnih.gov. Conversely, overexpression of wild-type MgRho3 can increase the infectivity of M. grisea nih.gov.

This compound in Exocytosis and Secretion Pathways

Beyond its role in shaping the cell through cytoskeletal regulation, RHO3 is a critical regulator of exocytosis and secretion pathways, processes vital for delivering proteins and lipids to the cell surface nih.govnih.govyeastgenome.orgtandfonline.comnih.govuniprot.orgmolbiolcell.orgnih.gov. Research, particularly in budding yeast, has demonstrated that RHO3 has a direct role in exocytosis that is distinct from its function in regulating actin polarity molbiolcell.orgnih.govnih.gov.

RHO3 participates in at least two separate steps of the exocytosis pathway: the transport of vesicles to the plasma membrane and their subsequent docking and fusion molbiolcell.orgnih.gov. In filamentous fungi like Trichoderma reesei, disruption of rho3 has been shown to decrease protein secretion nih.gov.

Regulation of Post-Golgi Vesicle Transport and Delivery

In budding yeast, RHO3 is involved in the movement of exocytic vesicles from the mother cell to the bud and their eventual docking and fusion with the plasma membrane molbiolcell.orgnih.govnih.gov. The transport function of RHO3 is mediated by its interaction with the unconventional myosin Myo2, which acts as a motor protein for vesicle movement along actin cables molbiolcell.orgnih.govmolbiolcell.orgnih.gov. The docking and fusion steps are facilitated by RHO3's interaction with Exo70, a component of the exocyst complex, which tethers vesicles to the plasma membrane prior to fusion molbiolcell.orgnih.govmolbiolcell.orgnih.gov.

Mutations in RHO3 in budding yeast lead to the accumulation of post-Golgi secretory vesicles plos.orgresearchgate.netnih.gov. Electron microscopy studies of a rho3 effector domain mutant (rho3-V51) revealed a significant accumulation of post-Golgi vesicles nih.gov. RHO3 also interacts genetically with SEC4, a Rab GTPase essential for the fusion of secretory vesicles with the plasma membrane nih.gov.

Further genetic analyses have revealed strong interactions between RHO3 and components involved in the late stages of secretion, including the t-SNAREs Sec9 and Sso2, and the Sec9-binding protein Sro7, all of which are crucial for the docking and fusion of secretory vesicles at the plasma membrane plos.orgmolbiolcell.orgnih.gov. Interactions have also been observed with other subunits of the exocyst complex and the Rab GTPase Sec4 molbiolcell.orgnih.gov. These findings support the model that RHO3 regulates both the transport and fusion of exocytic vesicles plos.orgplos.org.

While RHO3 is crucial for these processes, it is not typically found on the constitutive secretory vesicles themselves. Instead, it is generally located on the plasma membrane, with transient accumulations observed in areas of polarized growth, such as the bud. The tethering of vesicles to the plasma membrane appears to stimulate the lateral recruitment of RHO3 to these sites, highlighting its role in the final steps of secretion elifesciences.org. In fission yeast, RHO3 has also been implicated in post-Golgi vesicle transport uniprot.org. There is also a suggestion that RHO3 might indirectly influence actin organization by regulating the delivery of other small GTPases, which are required for the activation and localization of formins like Bni1, via the secretory pathway researchgate.net.

Modulation of Vesicle Docking and Fusion at the Plasma Membrane

RHO3 is significantly involved in the late stages of exocytosis, specifically in the docking and fusion of secretory vesicles with the plasma membrane. nih.govmolbiolcell.orgnih.gov Research, primarily in S. cerevisiae, indicates that RHO3 interacts with components of the exocyst complex, a conserved multiprotein complex essential for tethering post-Golgi vesicles to the plasma membrane and promoting SNARE complex assembly for membrane fusion. ebi.ac.ukebi.ac.ukmdpi.com

A key interaction partner of RHO3 in this process is Exo70, a subunit of the exocyst complex. nih.govnih.govmolbiolcell.orgnih.gov Studies using yeast two-hybrid assays and purified proteins have demonstrated a direct interaction between RHO3 and Exo70, which is dependent on the presence of GTP. nih.govnih.gov This interaction is crucial for the vesicle docking and fusion function of RHO3. nih.govmolbiolcell.orgebi.ac.uk Mutational analysis of the RHO3 effector domain has revealed that specific mutations can abolish the interaction with Exo70 and lead to defects in exocytosis, even when actin polarity is unaffected. nih.govnih.govnih.govnih.gov This suggests a direct role for RHO3 in vesicle fusion mediated by Exo70, distinct from its effects on the actin cytoskeleton. nih.govnih.gov

Furthermore, genetic interactions between RHO3 and other components of the exocytic machinery, including the Rab GTPase SEC4 and t-SNAREs like SEC9 and SSO2, as well as the SEC9-binding protein SRO7, underscore RHO3's integrated role in the final steps of secretion. nih.govnih.govplos.orgsci-hub.semolbiolcell.org

Coordination with Secretory Machinery Components

Beyond its direct involvement in vesicle docking and fusion via Exo70, RHO3 coordinates with other components of the secretory machinery to ensure polarized delivery of vesicles. RHO3 interacts with Myo2, an unconventional type V myosin. nih.govnih.govmolbiolcell.orgnih.gov Myo2 is critical for the transport of secretory vesicles along actin cables to the bud site, the primary site of polarized growth in budding yeast. nih.govnih.govnih.gov This interaction between RHO3 and Myo2 is proposed to mediate the vesicle delivery function of RHO3, transporting vesicles from the mother cell to the bud. nih.govmolbiolcell.org

Mutational analysis of the RHO3 effector domain has also provided evidence separating the vesicle delivery function (mediated by Myo2) from the vesicle docking and fusion function (mediated by Exo70). nih.govmolbiolcell.orgnih.gov This highlights RHO3's multifaceted role in orchestrating distinct steps of the secretory pathway.

The coordinated action of RHO3 with Myo2 for vesicle transport and with Exo70 for vesicle tethering and fusion ensures the precise spatial and temporal delivery of proteins and lipids to the growing cell surface, which is essential for proper cell morphogenesis. nih.govnih.govmolbiolcell.orgelifesciences.org

This compound in Actin Cytoskeleton Organization

RHO3 plays a significant role in the organization and dynamics of the actin cytoskeleton, a critical element for maintaining cell shape and enabling polarized growth. nih.govuniprot.orgyeastgenome.orgnih.govasm.org Mutations in RHO3 can lead to aberrant actin cytoskeleton structures, including depolarized actin patches and loss of actin cables. nih.govyeastgenome.orgresearchgate.net

Regulation of Actin Polarity

RHO3 is involved in the establishment and maintenance of actin cytoskeleton polarity. uniprot.orgyeastgenome.orgnih.gov In wild-type budding yeast, actin patches, which are sites of endocytosis and actin turnover at the plasma membrane, are highly polarized and concentrated in the bud during growth. nih.govnih.govoup.com Actin cables, composed of bundled actin filaments, orient towards the bud and serve as tracks for vesicle transport. nih.govoup.com Loss of RHO3 function or specific mutations in its effector domain can disrupt this polarized distribution, resulting in depolarized actin patches. nih.govyeastgenome.orgnih.govresearchgate.net This indicates that RHO3 is essential for directing the proper localization of actin structures required for polarized growth.

Involvement in Actin Cable Assembly

RHO3 contributes to the assembly of actin cables. yeastgenome.org Formins, such as Bni1 and Bnr1 in S. cerevisiae, are key proteins responsible for nucleating and elongating actin filaments to form cables. rupress.org While Rho1 is a primary activator of Bni1, RHO3 also interacts with Bni1, albeit less efficiently than Rho1. nih.govnih.gov Furthermore, studies suggest that RHO3 is required for the full activity of Bni1 in assembling cable-like filaments. rupress.org Deletion of both RHO3 and BNR1 results in severe growth defects and few actin cables, indicating a dependence of Bni1-mediated cable assembly on RHO3. rupress.org This suggests that RHO3, potentially in coordination with other Rho proteins, influences the activity of formins to build the actin cable network.

Impact on Actin Patch Dynamics

RHO3 also impacts the dynamics and localization of cortical actin patches. Temperature-sensitive rho3 mutants exhibit delocalized actin patches at nonpermissive temperatures, further demonstrating RHO3's role in maintaining the polarized distribution of these structures. nih.govyeastgenome.org Actin patches are dynamic structures involved in endocytosis and are closely linked to sites of polarized growth. nih.govoup.com The mislocalization of actin patches in rho3 mutants suggests that RHO3 is important for their proper formation, turnover, or positioning at the growing cell surface. nih.govyeastgenome.orgthecellvision.org

The interplay between RHO3's roles in exocytosis and actin organization is complex, as defects in either pathway can influence the other. nih.govresearchgate.net However, studies with specific rho3 effector domain mutants have shown that RHO3 can have distinct effects on exocytosis and actin organization, indicating that its influence on actin is not solely a consequence of its role in secretion. nih.govnih.gov

This compound in Membrane Trafficking Beyond Exocytosis

While RHO3 is extensively studied for its role in exocytosis, emerging evidence suggests its involvement in other membrane trafficking pathways. In fission yeast (Schizosaccharomyces pombe), RHO3 has been implicated in Golgi/endosome trafficking. plos.orgplos.orgmdpi.comresearchgate.net

Research in S. pombe indicates that RHO3 interacts physically and functionally with the clathrin-associated adaptor protein-1 (AP-1) complex, specifically with the adaptin Apm1 and the accessory protein Sip1. plos.orgplos.orgresearchgate.net The AP-1 complex is known to be involved in transport from the Golgi to endosomes. plos.orgplos.org This interaction suggests a role for RHO3 in regulating trafficking events within the endomembrane system, distinct from its plasma membrane-directed exocytic function. plos.orgplos.orgresearchgate.net Sip1 appears to be required for the proper localization of RHO3 to Golgi/endosomes and facilitates its interaction with the AP-1 complex. plos.orgresearchgate.net

Overexpression of RHO3 can suppress membrane trafficking defects associated with mutations in AP-1 components, including defects in vacuolar fusion, Golgi/endosomal trafficking, and secretion. plos.orgplos.org This further supports a broader role for RHO3 in regulating membrane transport pathways beyond constitutive exocytosis. plos.orgplos.orgmdpi.comresearchgate.net

The involvement of RHO3 in multiple membrane trafficking routes highlights its central position in coordinating the flow of vesicles and membranes within the cell, which is essential for maintaining cellular homeostasis and enabling processes like polarized growth. plos.orgplos.orgfrontiersin.org

Data Tables

Here are some illustrative data points based on the search results, presented in interactive tables.

Table 1: RHO3 Interaction Partners and Associated Functions

Interacting ProteinOrganismProposed Function Mediated by Interaction with RHO3Evidence Type
Exo70Saccharomyces cerevisiaeVesicle docking and fusion at the plasma membrane. nih.govnih.govmolbiolcell.orgebi.ac.ukebi.ac.uknih.govYeast two-hybrid, in vitro binding, mutational analysis, genetic interactions. nih.govnih.govnih.govmolbiolcell.org
Myo2Saccharomyces cerevisiaeTransport of exocytic vesicles to the bud. nih.govnih.govmolbiolcell.orgnih.govYeast two-hybrid, in vitro binding, mutational analysis. nih.govnih.govnih.govmolbiolcell.org
Bni1Saccharomyces cerevisiaeActin cable assembly (less efficient interaction than Rho1). nih.govnih.govrupress.orgYeast two-hybrid, genetic interactions. nih.govnih.govrupress.org
Apm1Schizosaccharomyces pombeGolgi/endosome trafficking. plos.orgplos.orgresearchgate.netPhysical and functional interaction, mutational analysis. plos.orgplos.orgresearchgate.net
Sip1Schizosaccharomyces pombeRHO3 localization to Golgi/endosomes, facilitates AP-1 interaction. plos.orgresearchgate.netPhysical and functional interaction. plos.orgresearchgate.net

Table 2: Phenotypes of rho3 Mutants in Saccharomyces cerevisiae

Mutant Allele/ConditionPhenotypeAssociated Defect(s)Reference(s)
rho3 nullSlow growth, enlarged rounded cells. nih.govyeastgenome.orgAberrant actin cytoskeleton, mislocalization of newly synthesized proteins. nih.govyeastgenome.org nih.govyeastgenome.org
rho3 null + rho4 nullLethality above 30°C, lysis at small-budded stage. nih.govresearchgate.netDisorganized actin cytoskeleton, mislocalization of materials for bud growth. nih.govresearchgate.net nih.govresearchgate.net
rho3-1 (temperature-sensitive)Enlarged rounded cells at nonpermissive temperature. nih.govyeastgenome.orgAberrant actin cytoskeleton, delocalized actin patches. nih.govyeastgenome.org nih.govyeastgenome.org
rho3-V51 (cold-sensitive effector domain mutant)Secretion defect at restrictive temperature, normal actin cytoskeleton polarity. nih.govnih.govAccumulation of secretory vesicles. nih.govnih.gov nih.govnih.gov
Dominant active RHO3 (RHO3E129,A131)Cold-sensitive growth, elongated and bent cells. nih.govsci-hub.seAltered localization of RHO3 and Exo70. nih.gov nih.govsci-hub.se
rho3Δbnr1ΔVery poor growth, few actin cables. rupress.orgDefective actin cable assembly. rupress.org rupress.org
rho3 deletionDecreased invasive growth, absent pseudohyphal growth. yeastgenome.orgDefects in filamentous growth programs. yeastgenome.org yeastgenome.org
rho3 deletionDecreased protein secretion. yeastgenome.orgDefects in exocytosis. yeastgenome.org yeastgenome.org
rho3 deletionAbnormal vesicle distribution. yeastgenome.orgDefects in membrane trafficking. yeastgenome.org yeastgenome.org
rho3-1Abnormal actin cytoskeleton morphology. yeastgenome.orgDisrupted actin organization. yeastgenome.org yeastgenome.org
rho3-1Increased cold sensitivity, increased heat sensitivity. yeastgenome.orgGrowth defects under temperature stress. yeastgenome.org yeastgenome.org

Roles in Golgi/Endosomal Trafficking Pathways

RHO3 is significantly involved in regulating membrane trafficking pathways, particularly those originating from the Golgi and involving endosomes. In Schizosaccharomyces pombe, Rho3 has been shown to play an important role in Golgi/endosome trafficking through functional and physical interactions with the clathrin-associated adaptor protein-1 (AP-1) complex. plos.orgplos.orgnih.govnih.gov Specifically, Rho3 interacts with Apm1, a subunit of the AP-1 complex, and this interaction is enhanced by Sip1, an AP-1 accessory protein that recruits Rho3 to Golgi/endosomes. plos.orgplos.orgresearchgate.net Overexpression of rho3+ can suppress membrane trafficking defects associated with sip1-i4 mutant cells, including defects in vacuolar fusion, Golgi/endosomal trafficking, and secretion. plos.orgresearchgate.net Electron microscopy studies in rho3-deletion cells have revealed the accumulation of abnormal Golgi-like structures, vacuole fragmentation, and accumulation of secretory vesicles, phenotypes similar to those observed in apm1-deletion cells. plos.orgnih.gov This suggests a coordinated role between AP-1 and Rho3 in intracellular transport in fission yeast. plos.orgnih.gov

In the filamentous fungus Ustilago maydis, the mRNA encoding Rho3 is transported on Rab5a-positive endosomes that shuttle along microtubules. elifesciences.orgembopress.org This transport is mediated by the RNA-binding protein Rrm4. elifesciences.orgembopress.org This finding suggests a link between mRNA transport and endosome trafficking, potentially facilitating local translation of this compound on endosomes, which could be crucial for its function in polarized growth. elifesciences.orgembopress.org

Interplay with Other Cellular Processes

RHO3's function extends beyond membrane trafficking, influencing several other critical cellular processes.

Cell Division and Cell Separation

In Schizosaccharomyces pombe, Rho3 plays a role in cell division and is critical for cell separation. asm.orguniprot.orgnih.gov Cells deleted for rho3 can arrest at higher growth temperatures with multiple nuclei and unseparated division septa. nih.govnih.gov This phenotype is similar to that observed in mutants of the exocyst complex, a multiprotein complex essential for the final stages of cytokinesis and cell separation in fission yeast. nih.govnih.gov Overproduction of Rho3p can suppress the temperature-sensitive growth of exocyst mutants like sec8-1 and cells lacking Exo70p, suggesting that Rho3p regulates cell separation by modulating exocyst function. nih.govnih.gov

Regulation of Gene Transcription

While primarily known for its roles in cytoskeletal organization and membrane trafficking, Rho family GTPases, including Rho3, have been implicated in regulating nuclear gene expression. plos.org Transcriptomic studies in Magnaporthe oryzae have shown that genetic manipulation of MoRho3 significantly disrupts the expression of homologs of Saccharomyces cerevisiae Rho3-interacting proteins, such as EXO70, BNI1, and BNI2. mdpi.com Constitutively active and dominant-negative mutations in MoRho3 lead to dramatic transcriptional changes, affecting genes involved in ribosome biogenesis and secreted proteins. mdpi.com This indicates that Rho3 can influence gene expression profiles, impacting processes like protein synthesis and secretion. mdpi.com

Overall Cell Growth Regulation

RHO3 is a key regulator of cell growth, particularly polarized growth, in yeasts. In Saccharomyces cerevisiae, Rho3 directs proper cell growth by regulating polarized secretion and the actin cytoskeleton. nih.govnih.gov Mutations in rho3 lead to slow growth and morphological defects, such as enlarged, rounded cells with aberrant actin cytoskeleton organization. nih.govnih.gov The combined disruption of RHO3 and RHO4 exacerbates growth defects and can cause lethality at higher temperatures. nih.gov Rho3 interacts with components of the exocyst, like Exo70, and the unconventional myosin Myo2, which are crucial for directing newly synthesized materials to the bud site during polarized growth. nih.govnih.govmolbiolcell.orgnih.gov

In Schizosaccharomyces pombe, Rho3 is involved in controlling cell shape and polarized cell growth. asm.orguniprot.org It functions through both Formin and by regulating the proper localization of the exocyst and secretion. plos.org

In filamentous fungi like Trichoderma reesei, deletion of rho3 can reduce vegetative growth and protein secretion, particularly when grown on cellulose. asm.orgvtt.fi However, in Magnaporthe grisea, Mgrho3 deletion mutants showed no obvious defects in vegetative growth but were defective in appressorium development and plant penetration, highlighting organism-specific roles. asm.org

Maintenance of Uninucleated State

In Saccharomyces cerevisiae, Rho3 is required for maintaining the uninucleated state. uniprot.org While the precise mechanism is not detailed in the provided context, this function is listed as an important role for the protein.

Contributions to Sexual Reproduction (in specific model organisms)

In Schizosaccharomyces pombe, Rho3 has been implicated in driving sexual development in a palmitoylation-dependent manner. uniprot.org This suggests a role for Rho3 in the specific morphogenetic changes and processes required for sexual reproduction in this organism.

Summary of this compound Interactions and Functions

Model OrganismInteracting Proteins/ComplexesKey Cellular Processes Involved
Saccharomyces cerevisiaeMyo2, Exo70, Bni1, Rho4, Rgd1, Tos2Polarized cell growth, polarized secretion, actin cytoskeleton organization, uninucleated state
Schizosaccharomyces pombeAP-1 complex (Apm1), Sip1, Exo70, Sec8, Rho4, Gef3Golgi/endosomal trafficking, cell division, cell separation, polarized cell growth, sexual reproduction
Ustilago maydisRrm4, Rab5aEndosomal trafficking, mRNA transport, potential local translation
Magnaporthe oryseaExo70, Bni1, Bni2 (orthologs)Transcriptional regulation, appressorium formation, pathogenicity
Trichoderma reeseiNot explicitly detailed in search resultsVegetative growth, protein secretion
Magnaporthe griseaNot explicitly detailed in search resultsAppressorium development, pathogenicity

Rho3 Protein Interaction Networks and Downstream Effectors

Direct Effector Binding and Signal Transduction

Active, GTP-bound RHO3 directly engages with several effector proteins to control cellular machinery. nih.gov These interactions are vital for translating the GTP/GDP status of RHO3 into specific cellular responses, such as regulating exocytosis and the dynamics of the actin cytoskeleton. nih.gov The region of RHO3 known as the effector domain is critical for these interactions with downstream molecules. molbiolcell.orgnih.gov

Interaction with Exocyst Complex Component Exo70

The exocyst is an eight-protein complex that tethers secretory vesicles to the plasma membrane at sites of exocytosis. embopress.org RHO3 directly interacts with Exo70, a component of this complex. nih.govnih.govnih.gov This interaction is a key step in spatially regulating exocytosis, ensuring that secretory vesicles are targeted to specific areas of the plasma membrane. nih.govnih.gov The binding of active RHO3 to Exo70 is thought to facilitate the assembly and localization of the entire exocyst complex, thereby marking sites for polarized secretion. nih.gov This interaction is dependent on RHO3 being in its GTP-bound form. nih.gov Studies have shown that the localization of Exo70 is altered by the expression of an activated RHO3 allele, supporting the role of RHO3 in directing Exo70 localization. nih.gov

Association with Unconventional Myosin Myo2

Myo2 is a type V unconventional myosin motor protein that transports secretory vesicles and other cellular cargo along actin filaments. nih.govumn.edu RHO3 has been identified as a regulator of Myo2 function. molbiolcell.org The interaction between the GTP-bound form of RHO3 and Myo2 is believed to be important for the recruitment or activation of Myo2 at sites of polarized growth. nih.govmolbiolcell.orgnih.gov This ensures that the transport of vesicles is directed toward the growing bud or other areas of active cell surface expansion. nih.gov Mutational analyses have provided evidence that the vesicle delivery function of RHO3 is mediated by Myo2. molbiolcell.orgnih.govmolbiolcell.org

Binding to Formin Proteins (e.g., Bni1) and Actin Assembly Regulation

Formins are proteins that initiate and promote the elongation of unbranched actin filaments. rupress.orgdrugbank.com In yeast, the formin Bni1 is a downstream effector of Rho GTPases, including RHO3. nih.govembopress.org The interaction between RHO3 and Bni1 helps regulate the assembly of actin cables. nih.govrupress.orgnih.gov By activating Bni1, RHO3 promotes the formation of polarized actin cables that serve as tracks for the Myo2-dependent transport of secretory vesicles. nih.gov However, the interaction between RHO3 and Bni1 is weaker than that observed between another Rho protein, Rho1, and Bni1. nih.govnih.gov

Functional Interactions with Secretory Pathway Components

In addition to its direct physical interactions, RHO3 has important functional relationships with other key components of the secretory pathway, such as Rab GTPases and SNARE proteins. These interactions ensure the smooth transport of vesicles to their final destination at the plasma membrane.

Rab GTPase Sec4

Sec4 is a Rab GTPase that plays a crucial role in the late stages of the secretory pathway, specifically in the transport of vesicles from the Golgi apparatus to the plasma membrane. frontiersin.org Genetic studies have revealed interactions between RHO3 and SEC4. nih.gov While a direct physical interaction has not been definitively established, it is believed that RHO3 and Sec4 work in a coordinated manner to regulate different, sequential steps in exocytosis. nih.gov RHO3 is thought to act upstream, defining the sites of polarized growth and recruiting the exocyst, while Sec4 is primarily involved in the subsequent transport and docking of vesicles at these locations. nih.gov

SNARE Proteins (e.g., Sec9, Sso1, Sso2)

SNARE proteins are essential for mediating the fusion of vesicles with their target membranes. nih.govembopress.org The t-SNAREs Sec9, Sso1, and Sso2 are located on the plasma membrane and are necessary for the fusion of secretory vesicles. nih.govembopress.orgbiorxiv.org Genetic interactions have been observed between RHO3 and these SNARE proteins. nih.gov Although a direct binding interaction has not been shown, it is thought that RHO3, through its effectors like the exocyst, facilitates the proper assembly and localization of the SNARE complex. nih.govresearchgate.net By ensuring the correct positioning of the exocyst, RHO3 indirectly influences the efficiency of SNARE-mediated membrane fusion. nih.gov

Interactions with Adaptor Protein Complexes

RHO3 also plays a significant role in membrane trafficking through its interactions with clathrin-associated adaptor protein (AP) complexes, which are essential for sorting cargo into vesicles at the trans-Golgi network (TGN) and endosomes. nih.govnih.govmdpi.com

Research in fission yeast has established a functional and physical interaction between Rho3 and the clathrin-associated adaptor protein-1 (AP-1) complex. nih.gov The AP-1 complex is a heterotetramer that plays a key role in Golgi/endosome trafficking, secretion, and vacuole fusion. nih.govresearcher.lifenih.govplos.org The Apm1 protein is the μ1A subunit of this complex. nih.govresearcher.life The interaction between Rho3 and the AP-1 complex, involving Apm1, underscores a direct role for Rho3 in regulating the sorting and transport of proteins within the endomembrane system. nih.govyeastgenome.org

The interaction between Rho3 and the AP-1 complex is critically dependent on Sip1, a conserved AP-1 accessory protein. nih.gov Sip1 functions to recruit the AP-1 complex to Golgi and endosomal membranes through physical interaction. nih.govnih.govresearcher.lifenih.gov Studies have revealed that Sip1 is also required for the correct localization of Rho3. In sip1 mutant cells, Rho3 fails to localize properly to the Golgi/endosomes, and the physical interaction between Apm1 and Rho3 is severely impaired. nih.gov

Furthermore, Sip1 physically interacts with Rho3, and overexpression of rho3 can suppress defects in membrane trafficking, such as vacuolar fusion and secretion, that are observed in sip1 mutant cells. nih.govplos.org These findings suggest a model where Sip1 recruits Rho3 to the Golgi/endosomes, thereby facilitating the formation of an AP-1/Rho3 complex that coordinates membrane trafficking events. nih.gov

InteractorRoleRelationship with RHO3
AP-1 Complex (Apm1)Clathrin adaptor complex for Golgi/endosome trafficking. nih.govnih.govPhysically and functionally interacts with Rho3 to regulate membrane trafficking. nih.gov
Sip1AP-1 accessory protein. nih.govresearcher.lifenih.govRequired for Rho3 localization to Golgi/endosomes; physically interacts with and recruits Rho3, enabling the Rho3-AP-1 interaction. nih.gov

Cross-Talk and Coordination with Other Rho Family GTPases

The cellular functions of RHO3 are not carried out in isolation but are coordinated with other members of the Rho GTPase family. This crosstalk allows for the precise regulation of complex processes like cell polarity and cytokinesis. nih.govresearchgate.net In yeast, the Rho family includes Rho1, Rho2, Rho3, Rho4, Rho5, and Cdc42. nih.govmdpi.com

While Rho family GTPases share structural similarities, they often exhibit distinct effector specificities, allowing them to regulate different downstream pathways. nih.gov

Rho3 vs. Rho1: A clear distinction in effector binding has been demonstrated between Rho3 and Rho1. Rho3 specifically interacts with Exo70 (a component of the exocyst complex) and the myosin protein Myo2. nih.govnih.gov In contrast, Rho1 binds to protein kinase C (Pkc1) but not to Exo70 or Myo2. nih.govnih.gov Conversely, Rho3 does not interact with Pkc1. nih.govnih.gov This indicates that Rho3 and Rho1 control separate downstream pathways related to exocytosis and cell wall integrity, respectively. An exception is the formin Bni1, which can interact with both Rho1 and Rho3, though the interaction with Rho1 is stronger, suggesting a point of potential overlap. nih.govnih.gov

Distinct Roles in Cytokinesis: In fission yeast, different Rho GTPases have specific roles during cell division. Cdc42 is involved in the delivery of the glucan synthase Bgs1, Rho1 activates septum formation, and Rho3 and Rho4 are required for the delivery of septum-digesting glucanases, which is necessary for cell separation. tandfonline.com This illustrates a temporal and functional division of labor among Rho family members to accomplish a complex biological process.

Functional Overlap: Despite distinct specificities, some functional overlap exists. For instance, Sro7, a downstream effector of Rho3, also suppresses mutations in Cdc42, suggesting a genetic and functional link between the Rho3 and Cdc42 pathways in polarized exocytosis. researchgate.netovid.com

Rho GTPaseKey Effector(s) / FunctionInteraction with RHO3 Pathway
Rho1Pkc1 (cell wall integrity), Bni1. nih.govDistinct effector profile; does not bind Exo70/Myo2. Overlaps via weaker interaction with Bni1. nih.gov
Rho4Delivery of glucanases for cell separation (with Rho3). tandfonline.comShares functions in secretion and exocytosis; can compensate for loss of Rho3. nih.govnih.gov
Cdc42Establishes cell polarity. nih.govnih.govDistinct primary role, but functional overlap as Sro7 suppresses mutations in both Rho3 and Cdc42. researchgate.netovid.com

Genetic studies provide strong evidence for crosstalk and functional redundancy among Rho GTPases. A key example is the relationship between RHO3 and RHO4. Disruption of the RHO3 gene results in slow growth, but this defect can be complemented by the presence of RHO4, indicating that Rho4 can perform some of the essential functions of Rho3. nih.gov This suggests that Rho3 and Rho4 have overlapping functions, particularly in directing the deposition of newly synthesized materials to the bud site. nih.gov

Furthermore, the genetic suppression of both rho3 and cdc42 mutants by Sro7 points to a convergence of their respective signaling pathways. researchgate.netovid.com This suggests that while Cdc42 is a master regulator of establishing cell polarity and Rho3 is critical for specific aspects of exocytosis, their functions are coordinated to ensure proper polarized growth.

Compound and Protein Index

NameClass
RHO1 proteinProtein (GTPase)
RHO2 proteinProtein (GTPase)
RHO3 proteinProtein (GTPase)
RHO4 proteinProtein (GTPase)
RHO5 proteinProtein (GTPase)
Cdc42Protein (GTPase)
Sec9Protein (t-SNARE)
Sro7Protein (Sec9-binding)
Sro77Protein (Sro7 homolog)
Apm1Protein (AP-1 subunit)
Sip1Protein (AP-1 accessory)
Exo70Protein (Exocyst subunit)
Myo2Protein (Myosin)
Pkc1Protein (Protein Kinase C)
Bni1Protein (Formin)
Bgs1Protein (Glucan synthase)
Sec4Protein (Rab GTPase)
Sso2Protein (t-SNARE)

Integration with Upstream and Lateral Signaling Pathways

The this compound, a key regulator of polarized exocytosis, does not function in isolation. Its activity is intricately woven into the larger network of cellular signaling, integrating cues from upstream sensors and coordinating with lateral pathways to ensure cohesive cellular morphogenesis. This section explores the interactions of RHO3 with cell surface sensors of the cell wall integrity (CWI) pathway and its functional connections with proteins that guide polarized growth.

Interaction with Cell Surface Sensors (e.g., Wsc1) and Cell Wall Integrity Pathways

The cell wall is a dynamic structure that must be remodeled during cell growth and division. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade responsible for monitoring and maintaining the structural integrity of the cell wall. RHO3 has been shown to have significant functional interactions with components of this pathway, particularly with the cell surface sensor Wsc1.

Wsc1 is a transmembrane protein that acts as a mechanosensor, detecting changes in the cell wall and relaying this information to downstream signaling components. Genetic studies in Saccharomyces cerevisiae have revealed a critical relationship between RHO3 and Wsc1. Co-inactivation of the gene encoding Wsc1 (WSC1) and the gene for Rgd1 (RGD1), a GTPase-activating protein (GAP) that negatively regulates RHO3, results in cell lethality. This synthetic lethal interaction highlights the importance of coordinating RHO3 activity with cell wall status.

Further investigation into this phenomenon has shown that the lethality in cells lacking both Rgd1 and Wsc1 can be rescued by the inactivation of RHO3. This suggests that the accumulation of the active, GTP-bound form of RHO3 in the absence of Rgd1 is detrimental to cells that are also unable to sense cell wall stress through Wsc1. Conversely, an activated allele of RHO3 has been demonstrated to rescue the cell lysis defect observed in mutants lacking Wsc1 (wscΔ). These findings point to a model where RHO3-mediated polarized exocytosis must be carefully modulated in response to signals from the CWI pathway to prevent catastrophic cell wall failure.

Interestingly, the functional interaction between RHO3 and Wsc1 appears to be at least partially independent of the canonical Protein Kinase C (PKC)-Mitogen-Activated Protein (MAP) kinase cascade, which is a major downstream branch of the CWI pathway. This suggests that Wsc1 may participate in the regulation of a RHO3-dependent cellular mechanism that is distinct from its well-established role in activating the PKC-MAP kinase pathway. It is proposed that perturbations in RHO3-mediated polarized exocytosis can specifically impair the abundance and processing of Wsc1, indicating a feedback loop where the process being regulated (exocytosis) can, in turn, affect the regulator (Wsc1).

The broader CWI signaling network involves several other proteins, and while direct interactions with RHO3 are not fully elucidated, the functional links are undeniable. The CWI pathway, controlled primarily by the small G-protein Rho1, orchestrates changes to the cell wall throughout the cell cycle and in response to stress. While Rho1 is the master regulator of the CWI pathway, other Rho GTPases, including RHO3, interface with this network to coordinate polarized secretion with cell wall expansion.

Functional Links with Proteins Involved in Polarized Growth (e.g., Tos2)

Polarized growth, the process by which a cell grows in a specific direction, is fundamental to cell morphogenesis, and RHO3 plays a crucial role in this process by directing the delivery of vesicles to sites of active growth. This function is not carried out in isolation but is linked to other proteins that contribute to the establishment and maintenance of cell polarity. One such protein is Tos2.

Tos2 has been identified as a protein involved in polarized growth in Saccharomyces cerevisiae. Research has established a functional connection between the Rgd1-RHO3 module and Tos2. Through two-hybrid screening, Tos2 was identified as a candidate binding partner for Rgd1, the GAP for RHO3. Further analysis confirmed that Tos2 binds to the C-terminal region of Rgd1. Both Tos2 and Rgd1 are localized to sites of polarized growth during the cell cycle.

The functional significance of this interaction is demonstrated by several key findings. Overexpression of TOS2 was found to suppress the sensitivity of rgd1Δ mutants to low pH. In cells lacking Tos2 (tos2Δ), the amount of GTP-bound, active RHO3 was observed to increase, suggesting that Tos2 influences the activity of Rgd1 in the cell. Furthermore, a functional interaction between TOS2 and RHO3 was demonstrated by the ability of TOS2 overexpression to partially suppress the growth defect of a temperature-sensitive rho3 mutant at the restrictive temperature.

These results support a model in which Tos2, a protein associated with the plasma membrane at sites of polarized growth, modulates the activity of the Rgd1-RHO3 GTPase module. By influencing the GAP for RHO3, Tos2 can fine-tune the level of active RHO3, thereby coordinating RHO3-mediated exocytosis with other aspects of polarized growth.

In the fission yeast Schizosaccharomyces pombe, RHO3 functions in a signaling system with the formin For3 to control polarized cell growth by organizing both the actin cytoskeleton and microtubules. For3 binds to the active form of RHO3, and this interaction is likely crucial for the localization of For3 to the growing ends of the cell. This highlights another mechanism by which RHO3 integrates with other polarity factors to orchestrate morphogenesis.

Interacting Proteins with RHO3

ProteinOrganismFunctionType of Interaction
Wsc1 Saccharomyces cerevisiaeCell wall stress sensorFunctional Interaction
Rgd1 Saccharomyces cerevisiaeGTPase-activating protein (GAP) for RHO3 and RHO4Negative Regulator
Tos2 Saccharomyces cerevisiaeInvolved in polarized growthModulates Rgd1-RHO3 activity
Rho4 Saccharomyces cerevisiaeRho GTPase with partially overlapping functions with RHO3Functional Redundancy
Myo2 Saccharomyces cerevisiaeType V myosin involved in vesicular transportDownstream Effector
Exo70 Saccharomyces cerevisiaeComponent of the exocyst complex involved in vesicle tetheringDownstream Effector
For3 Schizosaccharomyces pombeFormin involved in actin and microtubule organizationDownstream Effector
Rga1 Saccharomyces cerevisiaeGTPase-activating protein (GAP) for Cdc42Physical Interaction
Sec9 Saccharomyces cerevisiaet-SNARE protein involved in vesicle fusionGenetic Interaction (suppressor)
Sso2 Saccharomyces cerevisiaet-SNARE protein involved in vesicle fusionGenetic Interaction (suppressor)

Genetic and Molecular Analysis of Rho3 Protein Function

Mutational Analysis of RHO3 Protein Effector Domains

Mutational analysis of the this compound, particularly within its effector domain (residues 43-53), has been instrumental in understanding its interactions with downstream targets. nih.gov This highly conserved region is critical for the binding of Rho GTPases to their effector molecules, and targeted mutations within this domain have allowed for the separation of RHO3's distinct cellular functions. nih.govnih.govmolbiolcell.org

Researchers have generated specific RHO3 alleles to probe its function. Constitutively active mutations render the protein deficient in GTP hydrolysis, locking it in a perpetually "on" state, while dominant-negative mutations interfere with the activation of endogenous wild-type Rho proteins. nih.govmdpi.com

Constitutively Active Allele: An activated allele, RHO3^(E129,A131), was identified that causes a cold-sensitive growth phenotype. nih.gov Cells expressing this allele become elongated and are often bent at sites of concentrated actin patches. nih.govnih.govresearcher.life This gain-of-function mutant has been shown to alter the localization of the exocyst component Exo70, suggesting a misdirection of the secretory machinery. nih.govtandfonline.com

Dominant Negative Alleles: Mutations designed to be dominant negative have been shown to abolish the interaction of Rho3 with its downstream effectors, Myo2 and Exo70. nih.govnih.gov These mutations are critical tools for demonstrating that specific protein-protein interactions are necessary for Rho3's function in vivo.

Allele TypeSpecific AlleleKey CharacteristicsPhenotypeReference(s)
Constitutively Active RHO3^(E129,A131)GTPase-deficient, perpetually activeCold-sensitive growth, elongated and bent cells nih.govnih.govresearcher.life
Dominant Negative Not specifiedAbolishes interaction with effectorsLoss of effector binding (e.g., Myo2, Exo70) nih.govnih.gov

Conditional and null alleles are fundamental tools for studying essential genes. Temperature-sensitive (ts) mutations allow a gene product to function at a permissive temperature but not at a restrictive (higher or lower) temperature, enabling the study of the immediate effects of loss of function. nih.govwikipedia.org A null allele represents a complete loss of the gene.

Temperature-Sensitive Alleles: The rho3-1 temperature-sensitive mutant exhibits distinct phenotypes at the nonpermissive temperature. nih.gov Cells lose their normal polarity, becoming enlarged and rounded with an aberrant actin cytoskeleton where cortical actin patches are delocalized. nih.govnih.govnih.gov An extensive analysis of 46 single-point mutations in the effector domain identified several cold-sensitive alleles, demonstrating the domain's critical role. nih.govresearchgate.net

Null Allele: A complete deletion of the RHO3 gene (rho3Δ) results in a severe slow-growth phenotype, indicating its importance for normal cell proliferation. nih.govresearchgate.net The lethality of the rho3Δ rho4Δ double mutant underscores a degree of functional overlap between these two Rho GTPases. nih.govtandfonline.com

Allele TypeSpecific AlleleConditionPhenotypeReference(s)
Temperature-Sensitive rho3-1Nonpermissive TemperatureLarge, rounded cells; delocalized actin patches nih.govnih.govnih.gov
Null rho3ΔStandard ConditionsSlow growth rate nih.govresearchgate.net

Genetic Interaction Studies and Suppressor Screens

Genetic interaction studies, such as synthetic lethal screens and suppressor screens, are powerful methods for identifying functional relationships between genes and placing them within cellular pathways. nih.govresearchgate.netyoutube.com

Synthetic Lethality: A key synthetic lethal relationship exists between RHO3 and RHO4. While the single rho3Δ mutant grows slowly and the rho4Δ mutant has no obvious phenotype, the rho3Δ rho4Δ double mutant is lethal at 30°C. nih.govresearchgate.nettandfonline.com This indicates that Rho3 and Rho4 have partially overlapping essential functions. Additionally, temperature-sensitive rho3 mutations are synthetically lethal with the sec4-2 mutation, linking RHO3 function directly to the late secretory pathway. nih.govresearcher.life

Suppressor Screens: High-copy suppressor screens have identified several genes that can rescue the defects of rho3 mutants when overexpressed. These include RHO4 itself, as well as key genes involved in bud formation and secretion like CDC42, BEM1, and SEC4. nih.govnih.govtandfonline.com The suppression of rho3Δ by the t-SNAREs Sec9 and Sso2, and the Sec9-binding protein Sro7, further solidifies the role of Rho3 in the docking and fusion of secretory vesicles. nih.gov

Interacting GeneType of InteractionPhenotype of InteractionImplied Functional LinkReference(s)
RHO4 Synthetic Lethal / Suppressorrho3Δ rho4Δ is lethal; RHO4 overexpression suppresses rho3 defectsPartially redundant functions in polarized growth nih.govresearchgate.nettandfonline.com
SEC4 Synthetic Lethal / Suppressorts-rho3 sec4-2 is lethal; SEC4 overexpression suppresses rho3 defectsCoordination of vesicle fusion and exocytosis nih.govnih.govresearcher.life
CDC42 SuppressorCDC42 overexpression suppresses rho3 defectsBud site assembly and maintenance of cell polarity nih.govtandfonline.com
BEM1 SuppressorBEM1 overexpression suppresses rho3 defectsEstablishment of cell polarity nih.govtandfonline.com
SEC9, SSO2 SuppressorOverexpression suppresses rho3ΔDocking and fusion of secretory vesicles nih.gov

The phenotypes of various RHO3 mutant strains provide direct visual evidence of the protein's function.

Morphology: Loss-of-function rho3 mutants, including ts alleles at the restrictive temperature and the rho3Δ rho4Δ double mutant, typically appear as large, rounded cells, a hallmark of failed polarized growth. nih.govtandfonline.com In contrast, the constitutively active RHO3^(E129,A131) allele causes cells to become abnormally elongated and bent. nih.govnih.gov

Growth Rate: Deletion of RHO3 leads to a significantly reduced growth rate. nih.gov

Vesicle Distribution: Analysis of specific effector domain mutants has uncoupled Rho3's role in actin organization from its role in exocytosis. The rho3-V51 mutant, for example, maintains a polarized actin cytoskeleton but accumulates post-Golgi secretory vesicles in the bud. nih.gov This suggests a specific defect in the final stages of secretion, such as vesicle docking or fusion with the plasma membrane, a function mediated by its interaction with the exocyst component Exo70. nih.govnih.gov

Mutant StrainMorphologyGrowth RateVesicle Distribution / CytoskeletonReference(s)
rho3-1 (ts)Large, roundedArrested at restrictive temp.Delocalized actin patches nih.govnih.gov
rho3ΔNormalSlow- nih.gov
rho3Δ rho4ΔLarge, rounded, then lysesLethal at 30°CDelocalized actin and chitin nih.govtandfonline.com
RHO3^(E129,A131) (active)Elongated, bentCold-sensitiveActin patches at bend sites nih.govnih.gov
rho3-V51 (effector)NormalCold-sensitiveAccumulation of vesicles in bud; polarized actin nih.gov

Overexpression and Deletion Studies to Elucidate this compound Function

Altering the cellular dosage of RHO3 through overexpression or complete deletion has been a cornerstone in defining its functional boundaries and its relationship with other proteins.

Overexpression Studies: The overexpression of wild-type RHO3 has been used in suppressor screens, but the most informative results have come from overexpressing the constitutively active RHO3^(E129,A131) allele. Expression of this mutant protein is not lethal but induces the distinct elongated and bent cell morphology. nih.gov This gain-of-function phenotype is associated with the mislocalization of both the mutant this compound and its effector Exo70, providing a direct molecular link between Rho3 activation and the spatial regulation of the exocyst complex. nih.govtandfonline.com

Deletion Studies: The deletion of RHO3 is not lethal but causes a severe growth defect. nih.gov However, the synthetic lethality observed upon the additional deletion of RHO4 demonstrates that their combined function is essential for viability, particularly for maintaining cell polarity during bud growth. tandfonline.com Cells depleted of both Rho3 and Rho4 lyse as small-budded cells, a phenotype that can be partially suppressed by osmotic stabilizers, suggesting a failure to correctly localize materials for cell wall construction during polarized growth. nih.gov These deletion studies firmly establish RHO3 as a key, though partially redundant, regulator of polarized morphogenesis. researchgate.nettandfonline.com

Compound and Gene Name Directory

NameTypeOrganism
RHO3Protein / GeneSaccharomyces cerevisiae
RHO4Protein / GeneSaccharomyces cerevisiae
Exo70Protein / GeneSaccharomyces cerevisiae
Myo2Protein / GeneSaccharomyces cerevisiae
SEC4Protein / GeneSaccharomyces cerevisiae
CDC42Protein / GeneSaccharomyces cerevisiae
BEM1Protein / GeneSaccharomyces cerevisiae
Sec9Protein / GeneSaccharomyces cerevisiae
Sso2Protein / GeneSaccharomyces cerevisiae
Sro7Protein / GeneSaccharomyces cerevisiae

Rho3 Protein Research in Model Organisms

Saccharomyces cerevisiae (Budding Yeast) as a Primary Model System

Saccharomyces cerevisiae, commonly known as budding yeast, has served as a foundational model for understanding the roles of Rho GTPases, including RHO3, in eukaryotic cell biology. Its asymmetric growth pattern, involving the formation of a bud, provides a clear context for studying polarized processes.

Insights into Cell Polarity, Budding, and Exocytosis

In Saccharomyces cerevisiae, RHO3 plays a critical role in directing proper cell growth by regulating polarized secretion and the actin cytoskeleton. nih.gov Mutational analysis of RHO3 has revealed that it influences cell growth, as rho3 mutants exhibit large, rounded cells with an aberrant actin cytoskeleton. nih.govoup.com

Detailed research has identified three distinct functions for RHO3 in cell polarity: the regulation of actin polarity, the transport of exocytic vesicles from the mother cell to the bud, and the docking and fusion of these vesicles with the plasma membrane. molbiolcell.orgnih.gov Evidence suggests that the vesicle delivery function of RHO3 is mediated by the unconventional myosin Myo2. molbiolcell.orgnih.gov Furthermore, the docking and fusion functions are mediated by Exo70, a component of the exocyst complex. nih.govmolbiolcell.orgnih.gov Direct interactions between RHO3 and both Myo2 and Exo70 have been demonstrated, providing a molecular basis for RHO3's action on exocytosis and the actin cytoskeleton. nih.gov

RHO3 appears to coordinate several distinct events for the delivery of proteins to specific sites on the cell surface, acting as a key regulator of cell polarity and exocytosis. oup.commolbiolcell.orgnih.gov While RHO3 is crucial for directing exocytosis to the bud, another Rho protein, Rho1, is important for bud site maintenance and cell wall synthesis. nih.gov Studies also suggest that RHO3 may share overlapping functions with Rho4, particularly in maintaining cell polarity during the maturation of daughter cells. oup.com Overexpression of RHO4 has been shown to suppress the growth defects observed in rho3Δ strains. oup.com

The function of RHO3 in exocytosis is thought to be primarily mediated through its downstream effectors, Myo2, involved in vesicle transport, and Exo70, implicated in vesicle docking on the plasma membrane. plos.org Additionally, RHO3 interacts with Rga1, a GTPase-activating protein (GAP), suggesting that Rga1 may negatively regulate RHO3's function in polarized bud growth. plos.org

Schizosaccharomyces pombe (Fission Yeast) Contributions

Schizosaccharomyces pombe, the fission yeast, provides another valuable model system for studying RHO3, particularly in the context of cell shape, septation, and cytokinesis, which differs in mechanisms from budding yeast.

Studies on Cell Shape, Septation, and Membrane Trafficking

In Schizosaccharomyces pombe, RHO3 is known to regulate cell division, cell separation, and polarized cell growth. nih.govasm.org Along with Rho4, RHO3 plays a role in the delivery and secretion of glucanases, enzymes essential for cell separation. tandfonline.com These proteins localize to the division site at the outer rim of the septum barrier to promote the delivery of septum-digesting glucanases. tandfonline.com

RHO3 is also involved in polarized cell growth in fission yeast. oup.com Similar to budding yeast, RHO3, along with Cdc42, binds to components of the exocyst complex, specifically Sec3 and Exo70, to promote exocytosis. oup.com Research indicates that RHO3 regulates cell separation by modulating the function of the exocyst. nih.gov Overproduction of RHO3 has been shown to suppress the temperature-sensitive growth phenotypes observed in exocyst mutants, such as sec8-1 and exo70Δ strains. nih.gov

Filamentous Fungi Studies (e.g., Magnaporthe grisea, Neurospora crassa, Candida albicans, Trichoderma reesei, Ashbya gossypii)

Studies in various filamentous fungi have expanded our understanding of RHO3's functions beyond the unicellular yeasts, revealing its involvement in processes specific to hyphal growth and development, including pathogenesis in some species.

Roles in Hyphal Growth, Appressorium Formation, and Conidiation

Research in the rice blast fungus Magnaporthe grisea has shown that the RHO3 homolog, MgRho3, is not essential for polarized hyphal growth under normal conditions but is required for plant infection. nih.govasm.org Deletion mutants of Mgrho3 form morphologically abnormal appressoria that are defective in penetrating the host plant. nih.govasm.org Additionally, the conidia (asexual spores) of the Mgrho3 deletion mutants are narrower than those of the wild-type strain, and their germination is delayed. nih.govasm.org These findings highlight a critical role for MgRho3 in developmental processes necessary for the pathogenicity of M. grisea. MgRho3 may also be involved in regulating the actin cytoskeleton, similar to its role in other organisms. asm.org

In Neurospora crassa, RHO-3 is not essential for polarized hyphal growth itself but significantly impacts the hyphal extension rate, conidiation (asexual spore production), sexual reproduction, and the integrity of the Spitzenkörper, a structure at the hyphal tip crucial for polarized growth. nih.gov The rho-3 null strain exhibits severe defects in growth rate, the length of aerial hyphae, and conidia production. nih.gov RHO-3 localizes to the outer region of the Spitzenkörper, the plasma membrane, and the septa of mature hyphae, suggesting it may regulate the delivery of macrovesicles to the apical dome. nih.gov

Studies in Candida albicans, a polymorphic fungus, have demonstrated that RHO3 is involved in cell polarity. nih.gov Promoter shutdown experiments targeting RHO3 in C. albicans resulted in a strong cell polarity defect and a partially depolarized actin cytoskeleton. nih.govasm.org

Research on Ashbya gossypii, a filamentous ascomycete, indicates that deletion of AgRho3 results in early lysis of emerging germ tubes and characteristic swellings at the hyphal tips. nih.govasm.org AgRho3p has been shown to directly activate formin-driven actin cable nucleation through its interaction with the SH3/PH domain-containing protein AgBoi1/2p. nih.govasm.org This highlights a role for AgRho3 in regulating the actin cytoskeleton, which is crucial for polarized hyphal growth and morphogenesis in A. gossypii. mdpi.com

Table 1: Summary of RHO3 Functions in Model Organisms

OrganismKey Processes Involving RHO3Specific Roles/Findings
Saccharomyces cerevisiaeCell Polarity, Budding, Exocytosis, Actin CytoskeletonRegulates polarized secretion and actin cytoskeleton; involved in vesicle transport (via Myo2) and docking/fusion (via Exo70); interacts with Myo2, Exo70, and Rga1. nih.govmolbiolcell.orgnih.govplos.org
Schizosaccharomyces pombeCell Shape, Septation, Membrane Trafficking, Cell SeparationRegulates cell division, separation, and polarized growth; required for delivery of septum-digesting enzymes (with Rho4); modulates exocyst function. nih.govtandfonline.comnih.govnih.gov
Magnaporthe griseaAppressorium Formation, Plant Infection, ConidiationRequired for appressorium development and pathogenicity; affects conidia morphology and germination; dispensable for polarized hyphal growth. nih.govasm.org
Neurospora crassaHyphal Growth Rate, Conidiation, Spitzenkörper IntegritySignificant role in hyphal extension rate, conidiation, and Spitzenkörper integrity; not essential for polarized hyphal growth. nih.gov
Candida albicansCell Polarity, Actin CytoskeletonInvolved in cell polarity; affects actin cytoskeleton organization. nih.govasm.org
Trichoderma reeseiGrowth, Protein SecretionDecreased growth and protein secretion in rho3 disruptants; does not significantly alter morphology or cytoskeleton organization. nih.govresearchgate.nethelsinki.fi
Ashbya gossypiiHyphal Growth, Germ Tube Lysis, Actin Cable Nucleation, PolarityInvolved in hyphal growth; deletion causes germ tube lysis and tip swellings; activates formin-driven actin cable nucleation. nih.govasm.orgmdpi.com

Advanced Methodologies in Rho3 Protein Research

Yeast Two-Hybrid and Bimolecular Fluorescence Complementation (BiFC) Assays for Protein-Protein Interactions

Identifying the interacting partners of RHO3 is fundamental to unraveling its biological pathways. The yeast two-hybrid (Y2H) system and Bimolecular Fluorescence Complementation (BiFC) are powerful in vivo techniques for discovering and validating protein-protein interactions.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method for detecting protein-protein interactions in the nucleus of yeast. nih.govnih.govwikipedia.org It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In this system, the protein of interest (the "bait," e.g., RHO3) is fused to the BD, and potential interacting partners (the "prey") from a cDNA library are fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection of positive clones. nih.govwikipedia.org

In Saccharomyces cerevisiae, a Y2H screen using a constitutively active mutant of RHO3 as bait successfully identified two key interacting proteins: Exo70 and Myo2. nih.gov Exo70 is a component of the exocyst complex involved in tethering secretory vesicles to the plasma membrane, while Myo2 is a type V myosin motor protein responsible for transporting these vesicles. nih.gov This screen was crucial as it provided a direct molecular link between RHO3 and the machinery of exocytosis and actin-based transport. nih.gov Further Y2H analysis demonstrated the specificity of these interactions; for instance, RHO3 did not interact with Pkc1 (an effector of the related Rho1 protein), and Rho1 did not interact with Exo70 or Myo2. nih.gov

Table 1: RHO3 Interacting Proteins Identified by Yeast Two-Hybrid (Y2H) Screen
Interacting ProteinFunctionInteraction Specificity with Rho ProteinsReference
Exo70Component of the exocyst complex, involved in vesicle tethering and fusion.Interacts with RHO3; does not interact with Rho1, Rho2, or Cdc42. nih.gov
Myo2Type V myosin motor protein, involved in vesicular transport along actin cables.Interacts with RHO3; does not interact with Rho1, Rho2, or Cdc42. nih.gov
Bni1Formin protein, involved in actin cable assembly.Shows a weaker interaction with RHO3 compared to its strong interaction with Rho1. nih.gov
For3Formin protein in S. pombe, involved in polarized cell growth.Binds to the active form of Rho3 and Cdc42, but not Rho1. biologists.com

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a technique used to visualize protein-protein interactions in living cells. wikipedia.orgprofacgen.comnih.gov It is based on the principle that two non-fluorescent fragments of a fluorescent protein (like YFP or GFP) can be fused to two proteins of interest. If the target proteins interact, the fluorescent fragments are brought together, allowing the fluorophore to refold and emit a fluorescent signal. wikipedia.orgcreative-proteomics.com This fluorescence can be detected by microscopy, providing not only confirmation of the interaction but also information about the subcellular location where the interaction occurs. nih.govcreative-proteomics.com

While specific studies applying BiFC to RHO3 are not widely documented, this methodology represents a powerful next step for validating the interactions discovered through Y2H screens. For example, by fusing the N- and C-terminal fragments of Venus (a YFP variant) to RHO3 and Exo70, respectively, researchers could directly visualize the RHO3-Exo70 complex at sites of active exocytosis, such as the bud tip in yeast. The intensity of the BiFC signal can also provide a semi-quantitative measure of the interaction strength in its native cellular environment. wikipedia.org

Confocal Microscopy and Immunofluorescence for Subcellular Localization Studies

Determining the precise location of RHO3 within the cell is essential for understanding its function. Confocal microscopy, combined with techniques like immunofluorescence, provides high-resolution imaging that allows for the detailed mapping of a protein's subcellular distribution. mdpi.com

Immunofluorescence

Immunofluorescence is a technique that uses antibodies to detect a specific protein in cells. mdpi.com Due to difficulties in creating functional, fluorescently-tagged versions of RHO3—as it is modified at both its N- and C-termini—immunofluorescence has been a primary method for its localization. researchgate.net The process involves fixing and permeabilizing the cells, incubating them with a primary antibody specific to RHO3, and then detecting this complex with a secondary antibody conjugated to a fluorophore.

Studies using this method in yeast have shown that RHO3 localizes to the plasma membrane. researchgate.netyeastgenome.org Unlike the highly polarized localization of Cdc42 at the bud tip, RHO3 is distributed more broadly along the plasma membrane, with a slight enrichment in the bud and the adjacent region of the mother cell. researchgate.net Indirect immunofluorescence has also been used to demonstrate that the localization patterns of RHO3 and its interactor, Exo70, overlap significantly, further supporting their functional relationship in polarized secretion. nih.gov

Confocal Microscopy

Confocal microscopy is an advanced optical imaging technique that increases resolution and contrast compared to conventional widefield microscopy. It uses a pinhole to eliminate out-of-focus light, allowing for the collection of sharp optical sections from thick specimens. mdpi.com This capability is critical for accurately determining whether proteins are associated with specific organelles or structures. When combined with immunofluorescence, confocal microscopy can precisely map the location of RHO3, for instance, confirming its association with the plasma membrane versus the cytoplasm or internal organelles. researchgate.net

Biochemical Assays for GTPase Activity and Protein Binding

Biochemical assays are indispensable for characterizing the molecular properties of RHO3, including its GTPase activity and its direct physical interactions with effector proteins. These in vitro methods provide quantitative data that complements in vivo observations.

In vitro binding assays are used to confirm direct physical interactions between purified proteins, independent of the cellular environment. A common approach is the use of affinity-tagged recombinant proteins. For RHO3 research, Glutathione S-transferase (GST) pull-down assays have been particularly informative. nih.gov

In these experiments, RHO3 is expressed and purified as a GST-fusion protein (GST-RHO3). Potential binding partners, such as fragments of Exo70 or Myo2, are expressed as other fusion proteins (e.g., with Maltose-Binding Protein, MBP). The GST-RHO3 is immobilized on glutathione-agarose beads and then incubated with the purified prey protein. If a direct interaction occurs, the prey protein will be "pulled down" with the beads and can be detected by Western blotting. nih.gov

These assays were instrumental in confirming that RHO3 directly binds to both Exo70 and Myo2. nih.gov Furthermore, by pre-loading GST-RHO3 with non-hydrolyzable analogs of GTP (GTPγS) or GDP (GDPβS), researchers demonstrated that the interaction with Exo70 is GTP-dependent. RHO3 bound significantly more efficiently to Exo70 when in its active, GTP-bound state, a hallmark of a bona fide GTPase-effector interaction. nih.gov

To specifically measure the active pool of RHO3 within a cell, researchers use GTP-bound Rho protein pull-down assays. bitesizebio.comnih.gov This method is based on the principle that Rho effectors specifically recognize and bind to the GTP-bound (active) conformation of the GTPase. bitesizebio.comfishersci.com

The assay utilizes the Rho-binding domain (RBD) of an effector protein, such as Rhotekin, which is expressed as a GST-fusion protein and immobilized on beads. bitesizebio.comfishersci.com A cell lysate is prepared and incubated with these RBD-coated beads. Only the active, GTP-bound RHO3 from the lysate will bind to the RBD. The beads are then washed, and the captured active RHO3 is eluted and quantified by Western blotting. nih.gov This technique allows researchers to assess the level of RHO3 activation in response to different cellular signals or in different mutant backgrounds. The GTP-dependency of the RHO3-Exo70 interaction established through in vitro binding assays provides a strong rationale for using such effector-domain-based pull-downs to study RHO3 activation. nih.gov

Molecular Genetic Techniques (e.g., Site-Directed Mutagenesis, Gene Deletion/Overexpression)

Genetic manipulation in model organisms like Saccharomyces cerevisiae and Schizosaccharomyces pombe is a cornerstone of RHO3 research. Techniques such as site-directed mutagenesis, gene deletion, and overexpression allow for a detailed dissection of RHO3 function in vivo.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to make specific, targeted changes to the DNA sequence of the RHO3 gene. This allows for the creation of mutant proteins with altered functions. For instance, researchers have extensively mutated the "effector domain" of RHO3, a region critical for interacting with downstream targets. nih.govmolbiolcell.orgresearchgate.net By changing single amino acids (e.g., creating mutants like RHO3A48 or RHO3N30), scientists could test their effects on binding to Exo70 and Myo2 and on the protein's ability to function in the cell. nih.gov These studies showed that mutations disrupting the effector loop abolished the interaction with effectors and compromised RHO3 function. nih.gov

Other key mutations include:

Constitutively Active (CA) mutants (e.g., RHO3V25 or RHO3Q71L): These mimic the GTP-bound state and are permanently "on." Overexpression of these mutants often leads to exaggerated phenotypes, such as defects in cytokinesis, providing clues to the protein's role. biologists.commolbiolcell.org

Dominant-Negative (DN) mutants (e.g., RHO3N30): These mimic the GDP-bound state or sequester guanine (B1146940) nucleotide exchange factors (GEFs), thereby inhibiting the function of the endogenous wild-type protein. molbiolcell.org

Table 2: Examples of RHO3 Mutants and Their Phenotypes
RHO3 AlleleType of MutationKey Phenotype/EffectReference
rho3-1Temperature-sensitiveLoss of cell polarity and isotropic growth at nonpermissive temperatures. nih.govnih.gov
Dominant Active (e.g., RHO3E129,A131)Constitutively ActiveCauses cold sensitivity; cells become elongated and bent. nih.govnih.gov
rho3-V51Effector domain point mutationLoss of interaction with Myo2 and Exo70; defects in vesicle delivery. molbiolcell.org
rho3ΔGene deletionSlow growth; synthetic lethality when combined with rho4Δ. nih.govyeastgenome.org
RHO3A48, RHO3N30Effector domain point mutationsAbolished or greatly reduced interaction with Exo70 and Myo2. nih.gov

Gene Deletion and Overexpression

Creating a complete deletion (knockout) of the RHO3 gene (rho3Δ) has been fundamental to understanding its importance. In yeast, deleting RHO3 results in slow growth, but the cells are viable. nih.gov However, a double deletion of RHO3 and its homolog RHO4 is lethal, demonstrating that these two genes have an overlapping, essential function. nih.govyeastgenome.org

Conversely, overexpressing RHO3 from a high-copy plasmid can be used to identify genetic interactions. For example, overexpression of RHO3 can suppress the defects of certain secretion-related mutants (like sec15-1 and sec8-9), reinforcing its role in the exocytic pathway. molbiolcell.orgresearchgate.net

"Omics" Approaches

"Omics" technologies provide a global, high-throughput view of cellular processes. Transcriptomics, in particular, has been applied to understand the regulatory networks governed by RHO3.

A notable study performed a comparative transcriptomic analysis using RNA sequencing (RNA-seq) on the filamentous fungus Magnaporthe oryzae expressing constitutively active (MoRho3-CA) and dominant-negative (MoRho3-DN) versions of the RHO3 protein. nih.govmdpi.commdpi.com This approach allowed for a genome-wide look at the downstream consequences of RHO3 signaling. nih.gov

The key findings included:

Disrupted Expression of Interacting Proteins: The expression of numerous homologs of known S. cerevisiae Rho3-interacting proteins, including EXO70 and the formin BNI1, was significantly altered in both the CA and DN mutants. nih.govmdpi.com

Pathway-Level Changes: The MoRho3-CA mutant showed significant upregulation of genes involved in ribosome biogenesis. In contrast, genes related to metabolic pathways were over-represented among the downregulated genes in the MoRho3-DN mutant. nih.gov

Impact on Secreted Proteins: The expression of many genes encoding secreted proteins was suppressed in both mutant strains, consistent with RHO3's critical role in exocytosis. nih.gov

These transcriptomic data provide a broad perspective on the cellular processes modulated by RHO3 activity, moving beyond single-protein interactions to large-scale regulatory networks. Proteomic databases also provide valuable information, cataloging post-translational modifications and expression levels of the this compound. uniprot.orgudel.edu

Transcriptomic Profiling (e.g., RNA-seq) to Analyze Gene Expression Changes

Transcriptomic profiling, particularly through high-throughput RNA sequencing (RNA-seq), is a powerful tool for investigating the genome-wide transcriptional changes associated with RHO3 function. mdpi.com This methodology allows for a comprehensive comparison of gene expression under different conditions, such as in the presence of mutated or functionally altered this compound.

A key application of RNA-seq in RHO3 research has been the comparative transcriptomic profiling of constitutively active (CA) and dominant-negative (DN) mutants. mdpi.com These mutants mimic the GTP-bound (active) and GDP-bound (inactive) states of the this compound, respectively, providing a window into the specific cellular processes regulated by each state. mdpi.comnih.gov

In a study on Magnaporthe oryzae, RNA-seq was employed to analyze the transcriptomes of MoRho3-CA and MoRho3-DN mutant strains. The process involved extracting total RNA from the fungal hyphae, constructing sequencing libraries, and performing Illumina sequencing. mdpi.com The resulting sequencing reads were then aligned to a reference genome to quantify gene expression levels. This analysis identified a significant number of differentially expressed genes (DEGs) in both mutant strains, revealing the profound impact of MoRho3's activity state on the fungal transcriptome. mdpi.com

Functional enrichment analyses, using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, were performed on the identified DEGs to understand their biological significance. For instance, in the MoRho3-CA mutant, up-regulated genes were significantly enriched in pathways related to ribosome biogenesis, spliceosome, and RNA polymerase. Conversely, down-regulated genes were associated with starch/sucrose (B13894) metabolism and ABC transporter pathways. In the MoRho3-DN mutant, a significant over-representation of down-regulated genes was observed in various metabolic pathways. mdpi.com These findings highlight RHO3's crucial role in regulating fundamental cellular processes like protein synthesis and metabolism.

The results from RNA-seq are often validated using other techniques, such as quantitative real-time PCR (qRT-PCR), to confirm the observed changes in gene expression for a subset of genes. mdpi.com

Table 1: Enriched KEGG Pathways in MoRho3-CA Mutant Based on RNA-seq Data
Regulation StatusPathwayBiological Role
Up-regulatedRibosome biogenesis in eukaryotesProtein synthesis and cell growth
Up-regulatedSpliceosomeRNA processing
Up-regulatedRNA polymeraseTranscription
Up-regulatedPurine metabolismNucleic acid synthesis
Down-regulatedStarch and sucrose metabolismCarbohydrate metabolism
Down-regulatedABC transportersMembrane transport

Comparative Genomics and Proteomics for Ortholog Identification and Conservation Analysis

Comparative genomics and proteomics are essential for identifying orthologs of RHO3 and its interacting partners across different species, which provides insights into the protein's evolutionary conservation and fundamental functions. mdpi.comnih.gov An ortholog is a gene in a different species that evolved from a common ancestral gene and often retains the same function.

One common method for identifying orthologs is the reciprocal best hit BLASTp search. mdpi.comnih.gov This method involves using the protein sequence of interest (e.g., Saccharomyces cerevisiae RHO3-interacting proteins) to search against the entire proteome of another organism (e.g., Magnaporthe oryzae). If the best hit in the target organism, when searched back against the original organism's proteome, identifies the initial protein as its best hit, the two proteins are considered putative orthologs. mdpi.comnih.gov

This approach was successfully used to identify putative orthologs of 63 S. cerevisiae RHO3-interacting proteins in M. oryzae. mdpi.com The expression of these orthologs was then examined using the transcriptomic data from the RHO3 mutants. This analysis revealed that genetic manipulation of MoRho3 significantly altered the expression of 28 of these orthologs, including key proteins involved in polarized exocytosis like EXO70 and BNI1, suggesting a conserved protein-protein interaction network between the two fungal species. mdpi.com

Conservation analysis extends beyond simple ortholog identification. It involves creating multiple sequence alignments of orthologous proteins to examine the conservation of specific domains and amino acid residues. nih.gov Phylogenetic trees can be constructed from these alignments to visualize the evolutionary relationships between the proteins. nih.gov By studying the conservation of putative target motifs within orthologous proteins, researchers can gain higher confidence in predicted protein-protein interactions. nih.govplos.org For this analysis to be biologically relevant, the conservation of the interacting partner (e.g., an SH3 domain) must also be considered in the compared species. nih.gov

The combination of identifying orthologs and analyzing their expression via proteomics or transcriptomics provides a powerful strategy to understand the conserved functional roles of protein networks centered around key regulators like RHO3.

Table 2: Examples of Identified Orthologs of S. cerevisiae RHO3-Interacting Proteins in M. oryzae and Their Expression Changes in Mutants
S. cerevisiae ProteinPutative M. oryzae OrthologFunctionExpression Change in MoRho3-CAExpression Change in MoRho3-DN
EXO70MGG_04423Exocyst complex component, exocytosisDown-regulatedUp-regulated
BNI1MGG_05445Formin, actin cable assemblyDown-regulatedNo significant change
SEC4MGG_00458Rab GTPase, vesicle transportNo significant changeNo significant change
MYO2MGG_06821Type V myosin, vesicle transportDown-regulatedNo significant change

Future Research Directions and Unanswered Questions in Rho3 Protein Biology

Identification of Novel GEFs and GDIs Specific to RHO3 Protein

The activity of Rho GTPases is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to activation, and guanine nucleotide dissociation inhibitors (GDIs), which sequester the inactive GDP-bound form in the cytosol. nih.govnih.gov A significant gap in our understanding of RHO3 regulation is the limited knowledge of the specific GEFs and GDIs that govern its activity.

While the general mechanisms of Rho protein regulation are well-established, the specific upstream regulators for RHO3 in many organisms remain elusive. nih.govnih.govmdpi.com Identifying these specific regulators is crucial for understanding how RHO3 is activated and inactivated in response to various cellular signals and environmental cues. Future research should focus on biochemical and genetic screens to identify novel interacting partners of RHO3 that exhibit GEF or GDI activity. Techniques such as yeast two-hybrid screens, affinity purification coupled with mass spectrometry, and proximity-dependent biotinylation (BioID) could be employed to uncover these elusive regulators. The identification of RHO3-specific GEFs and GDIs will provide critical insights into the upstream signaling pathways that control RHO3 function and its integration into the broader cellular regulatory network.

Elucidation of Complete this compound Post-Translational Modification Landscape

Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction partners of proteins. nih.govspringernature.com The full spectrum of PTMs that RHO3 undergoes is largely unknown, representing a significant frontier in understanding its regulation. While it is known that Rho family GTPases are subject to various modifications such as prenylation, palmitoylation, phosphorylation, and ubiquitination, the specific modifications on RHO3 have not been comprehensively cataloged. nih.govmdpi.com

Data from UniProt indicates potential phosphorylation sites on Saccharomyces cerevisiae RHO3 at threonine 143 and serine 152. uniprot.org However, a complete, organism-specific PTM map is lacking. Future research should employ advanced mass spectrometry techniques to identify and quantify the full range of RHO3 PTMs under different cellular conditions. nih.govnih.govresearchgate.net This will involve enriching for this compound from cell lysates and analyzing its modification status. Understanding the "PTM code" of RHO3 will reveal novel regulatory mechanisms. For instance, phosphorylation could modulate its interaction with effectors or regulators, while ubiquitination could target it for degradation, thereby fine-tuning its signaling output.

Delineation of this compound Role in Less Studied Organisms and Cell Types

Much of our current knowledge of RHO3 function comes from studies in the model yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe. nih.govnih.gov However, RHO3 homologs are present in a wide range of fungi, and their roles in these less-studied organisms are just beginning to be explored. nih.govmdpi.comresearchgate.net Expanding the investigation of RHO3 to a broader phylogenetic range is essential for a comprehensive understanding of its conserved and divergent functions.

Recent studies have highlighted the importance of RHO3 in pathogenic and industrially relevant fungi. For example, in the rice blast fungus Magnaporthe oryzae, MgRho3 is required for appressorium formation and plant infection. nih.govmdpi.com In Botrytis cinerea, another plant pathogen, RHO3 is also essential for virulence. mdpi.comresearchgate.net In the human pathogen Candida albicans, RHO3 is involved in maintaining cell polarity. mdpi.comresearchgate.net Interestingly, in some fungi like Aspergillus niger and Trichoderma reesei, the deletion of RHO3 has no obvious phenotype, suggesting functional redundancy with other Rho proteins like Rho4. mdpi.comresearchgate.net

Conversely, a direct ortholog of RHO3 appears to be absent in the social amoeba Dictyostelium discoideum, which possesses a different repertoire of Rho family proteins. nih.govnih.govmdpi.com This highlights the evolutionary diversification of Rho GTPase signaling.

Future research should focus on characterizing the function of RHO3 in a wider array of organisms, including other pathogenic fungi, symbiotic fungi, and non-fungal eukaryotes where distant homologs may exist. This will not only broaden our understanding of RHO3's biological roles but may also identify it as a potential target for antifungal therapies.

OrganismKnown or Putative Role of RHO3
Saccharomyces cerevisiaeRegulates polarized secretion and the actin cytoskeleton. nih.gov
Schizosaccharomyces pombeRegulates cell division, cell separation, and polarized cell growth. nih.gov
Magnaporthe oryzaeRequired for appressorium formation and pathogenicity. nih.govmdpi.com
Botrytis cinereaEssential for appressorium formation and virulence. mdpi.comresearchgate.net
Candida albicansInvolved in maintaining cell polarity. mdpi.comresearchgate.net
Ashbya gossypiiDeficiencies in cell polarity and periodic swelling of hyphal tips upon deletion. researchgate.net
Trichoderma reeseiReduced vegetative growth and protein secretion upon deletion. nih.gov
Aspergillus nigerNo significant phenotypic change upon deletion, suggesting redundancy. researchgate.net

Detailed Mechanistic Understanding of this compound Effector Selectivity and Signaling Specificity

A central question in Rho GTPase signaling is how each member achieves specificity in its downstream signaling pathways. This is largely determined by its selective interaction with a specific set of effector proteins. In S. cerevisiae, RHO3 has been shown to interact with Exo70, a component of the exocyst complex, and the type V myosin, Myo2. nih.govmolbiolcell.orgnih.gov Notably, RHO3 does not interact with Pkc1, an effector of the related Rho1 protein, demonstrating effector specificity. nih.gov The interaction with its effectors is dependent on the GTP-bound state of RHO3 and the integrity of its effector domain. nih.gov

While these key effectors have been identified, the detailed molecular mechanisms governing this selectivity are not fully understood. Future research should aim to solve the high-resolution structures of RHO3 in complex with its effectors using techniques like X-ray crystallography or cryo-electron microscopy. nih.govnih.gov Such structural data would reveal the specific amino acid residues and conformational changes that mediate the interaction and provide a basis for understanding why RHO3 binds to Exo70 and Myo2 but not to effectors of other Rho proteins. Furthermore, identifying the full complement of RHO3 effectors in different organisms will be crucial to understanding its diverse biological roles.

Integration of this compound Function within Broader Cellular Signaling Networks

Cells operate through complex and interconnected signaling networks. While the immediate downstream effectors of RHO3 are being identified, how RHO3 signaling is integrated with other major cellular pathways, such as the mitogen-activated protein kinase (MAPK) and target of rapamycin (TOR) pathways, remains a significant unanswered question. mdpi.comnih.govnih.gov

Application of Advanced Imaging Techniques for Live-Cell Dynamics of this compound Activity

Understanding the precise spatiotemporal dynamics of RHO3 activation and inactivation is key to comprehending its function in dynamic cellular processes like polarized growth and secretion. Traditional biochemical methods provide a snapshot of protein activity across a cell population, but they lack the resolution to reveal the intricacies of signaling in living, single cells. The application of advanced imaging techniques is a critical future direction for RHO3 research.

Genetically encoded biosensors, such as those based on Förster Resonance Energy Transfer (FRET), have been successfully used to visualize the activity of other Rho GTPases in real-time. nih.govspringernature.commdpi.com These biosensors change their fluorescent properties upon binding to the active, GTP-bound form of the GTPase, allowing for the visualization of signaling hotspots within the cell. Localization-based biosensors, which translocate to the site of GTPase activation, and nanobody-based sensors (chromobodies) are other powerful tools for tracking Rho protein activity. nih.govmdpi.comresearchgate.net

The development and application of such biosensors for RHO3 would be a major technological advance. It would allow researchers to visualize when and where RHO3 is activated during processes like bud formation in yeast or appressorium development in pathogenic fungi. This would provide unprecedented insights into the dynamic regulation of RHO3 and its role in orchestrating complex cellular events.

Q & A

Q. What molecular interactions define RHO3’s role in exocytosis and cell polarity?

RHO3 interacts with GTPase-activating proteins (e.g., Rga1) and SNARE regulators (e.g., Sec9, Sro7) to coordinate exocytosis and maintain cell polarity. Experimental approaches include:

  • Yeast two-hybrid assays to identify binding partners like Rga1-C538, which preferentially binds GTP-bound RHO3 (RHO3Q74L) .
  • Bimolecular fluorescence complementation (BiFC) to validate in vivo interactions between RHO3 and regulators like Rga1 .
  • Genetic suppression screens isolating RHO3, SEC9, and SSO1 as suppressors of growth defects caused by Rga1-C538 overexpression .

Q. How does RHO3 regulate secretory pathways in yeast?

RHO3 promotes exocytosis by activating downstream effectors like Myo2 (a myosin motor) and Exo70 (a component of the exocyst complex). Key methodologies:

  • Overexpression studies : RHO3 suppresses secretory defects in mutants like sec8-1 but not null alleles, indicating its role in stabilizing secretory machinery .
  • Transcriptomic profiling of constitutively active (CA) and dominant-negative (DN) RHO3 mutants to identify differentially expressed genes in secretion pathways .

Q. What experimental strategies confirm RHO3’s role in cell polarity?

  • Morphological analysis : Depletion of RHO3 and RHO4 leads to rounded cells with delocalized actin patches and chitin deposition, rescued by osmotic stabilizers .
  • Synthetic lethality screens : Synthetic lethal interactions with CDC42 and BEM1 highlight RHO3’s functional overlap with bud formation pathways .

Advanced Research Questions

Q. How to resolve contradictions in RHO3’s regulatory mechanisms across studies?

Discrepancies arise from context-dependent roles (e.g., RHO3 suppresses apm1Δ growth defects but only partially rescues secretory defects). Strategies include:

  • Conditional allele analysis : Testing RHO3 activity under varying osmotic conditions or nutrient stress .
  • Structure-function studies : Comparing GTP-bound (Q74L) vs. GDP-bound (T30N) RHO3 mutants in BiFC and co-localization assays .

Q. What genetic and biochemical approaches identify synthetic lethal partners of RHO3?

  • High-copy suppressor screens : Isolating SRO genes (e.g., CDC42, BEM1) that rescue rho3Δ phenotypes .
  • CRISPR-Cas9 knockout libraries : Profiling synthetic lethality in rho3Δ strains with deletions in RhoGAPs or exocyst components .

Q. How does RHO3 functionally overlap with RHO4 in maintaining cell integrity?

  • Double-mutant analysis : rho3Δ rho4Δ cells lyse under standard conditions but survive with osmotic support, indicating redundant roles in cell wall integrity .
  • Transcriptomic comparison : Multi-omics profiling of rho3Δ, rho4Δ, and double mutants to identify shared vs. unique downstream targets .

Q. What methodologies elucidate RHO3’s role in Golgi/endosome trafficking?

  • Live-cell imaging : Tracking GFP-tagged cargo (e.g., Sna3) in apm1Δ mutants overexpressing RHO3 to assess trafficking efficiency .
  • Co-immunoprecipitation (Co-IP) : Identifying RHO3-binding partners like Adap1, a clathrin-associated protein, in endosomal compartments .

Methodological Considerations

  • Data contradiction resolution : Use reciprocal BLASTP to validate orthologs of RHO3 interactors (e.g., yeast vs. Magnaporthe oryzae) .
  • Multi-omics integration : Combine RNA-seq, proteomics, and phenotypic data to map RHO3’s regulatory networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.